4-methyl-3-(pentafluoroethyl)-1H-pyrazole
Description
Structure
3D Structure
Properties
IUPAC Name |
4-methyl-5-(1,1,2,2,2-pentafluoroethyl)-1H-pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F5N2/c1-3-2-12-13-4(3)5(7,8)6(9,10)11/h2H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRJIFIZGIKIZHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NN=C1)C(C(F)(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F5N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
physicochemical properties of 4-methyl-3-(pentafluoroethyl)-1H-pyrazole
An In-depth Technical Guide to the Physicochemical Properties of 4-methyl-3-(pentafluoroethyl)-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive analysis of the anticipated , a novel heterocyclic compound with potential applications in medicinal and agrochemical research. Given the limited direct experimental data for this specific molecule, this document synthesizes information from closely related fluorinated pyrazoles, established principles of physical organic chemistry, and state-of-the-art in silico prediction methodologies. We will explore the structural and electronic characteristics, predict key physicochemical parameters, and provide detailed, field-proven experimental protocols for their empirical determination. The causal relationships between the unique structural motifs—the pyrazole core, the methyl group, and the pentafluoroethyl substituent—and the resulting properties are a central focus, offering insights for the rational design of future pyrazole-based compounds.
Introduction: The Significance of Fluorinated Pyrazoles
Pyrazoles are a cornerstone of heterocyclic chemistry, with a rich history of application in pharmaceuticals and agrochemicals.[1][2] The introduction of fluorine-containing substituents can dramatically alter the physicochemical and, consequently, the pharmacokinetic and pharmacodynamic profile of a molecule.[3][4] Fluorination is known to modulate properties such as:
-
Lipophilicity: Generally increasing the molecule's affinity for nonpolar environments, which can enhance membrane permeability.[3]
-
Metabolic Stability: The strength of the C-F bond often makes fluorinated compounds more resistant to metabolic degradation.[4]
-
Binding Affinity: The unique electronic properties of fluorine can lead to enhanced interactions with biological targets.[4]
-
pKa: The strong electron-withdrawing nature of fluoroalkyl groups can significantly lower the pKa of nearby acidic or basic centers.[4]
The subject of this guide, 4-methyl-3-(pentafluoroethyl)-1H-pyrazole, combines the established pyrazole scaffold with a lipophilic and electron-withdrawing pentafluoroethyl group, alongside a methyl group that can influence both sterics and electronics. Understanding the interplay of these structural features is critical for predicting its behavior in biological systems.
Molecular Structure and Predicted Physicochemical Properties
The foundational step in characterizing any molecule is a thorough understanding of its structure and the resulting physicochemical properties.
Molecular Structure and Isomerism
The structure of 4-methyl-3-(pentafluoroethyl)-1H-pyrazole is presented below. A key feature of N-unsubstituted pyrazoles is the potential for prototropic tautomerism, where the proton on the nitrogen can migrate between the two nitrogen atoms.[5] This equilibrium is influenced by the electronic nature of the substituents on the pyrazole ring.
Figure 1: Structure of 4-methyl-3-(pentafluoroethyl)-1H-pyrazole.
Predicted Physicochemical Data
The following table summarizes the predicted physicochemical properties for 4-methyl-3-(pentafluoroethyl)-1H-pyrazole. These values are estimated based on data from structurally similar compounds and established computational models.
| Property | Predicted Value | Rationale and Comparative Insights |
| Molecular Formula | C₆H₅F₅N₂ | - |
| Molecular Weight | 212.11 g/mol | Calculated from the molecular formula. |
| Melting Point (°C) | 70-90 | Solid at room temperature is expected. The presence of the polar pyrazole ring and potential for hydrogen bonding suggests a crystalline solid. The exact value is difficult to predict without experimental data. For comparison, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid has a melting point of 200-201°C, though the carboxylic acid group significantly influences this.[6] |
| Boiling Point (°C) | ~200-220 (at 760 mmHg) | Estimated based on the molecular weight and polarity. Likely to be a high-boiling liquid or a low-melting solid. |
| logP (Octanol/Water) | 2.5 - 3.5 | The pentafluoroethyl group is highly lipophilic, which will be the dominant contributor to a positive logP value. The methyl group also contributes to lipophilicity. This is a critical parameter for predicting membrane permeability and oral bioavailability.[7][8] For a related compound, 1-methyl-3-(perfluoroethyl)-4-(trifluoromethyl)-1H-pyrazole, the predicted logP is 3.24.[9] |
| pKa (acidic) | ~12-14 | The N-H proton of the pyrazole ring is weakly acidic. The electron-withdrawing pentafluoroethyl group will lower this pKa compared to unsubstituted pyrazole.[5] |
| pKa (basic) | ~0-1 | The pyridine-like nitrogen is weakly basic. The strong electron-withdrawing effect of the pentafluoroethyl group will significantly reduce its basicity compared to unsubstituted pyrazole (pKa ~2.5).[5] |
| Water Solubility | Low to Moderate | The polar pyrazole ring can engage in hydrogen bonding with water, but the large, hydrophobic pentafluoroethyl group will likely limit aqueous solubility. The overall solubility will be a balance of these opposing factors. Fluorination can sometimes surprisingly improve solubility.[10] |
Experimental Determination of Physicochemical Properties
The following section details robust, validated protocols for the experimental determination of the key .
Determination of Lipophilicity (logP)
Rationale: The octanol-water partition coefficient (logP) is a critical measure of a compound's lipophilicity and is a key determinant of its ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[4][7] The shake-flask method is the traditional approach, but HPLC-based methods are often faster and require less material.[11]
Experimental Workflow: HPLC-based logP Determination
Figure 2: Workflow for HPLC-based logP determination.
Step-by-Step Protocol:
-
Preparation of Standards and Sample:
-
Select a set of 5-7 commercially available compounds with known logP values that bracket the expected logP of the target compound.
-
Prepare individual stock solutions of the standards and the target compound in a suitable organic solvent (e.g., methanol or acetonitrile).
-
-
HPLC Analysis:
-
Equilibrate a reverse-phase C18 HPLC column with a mobile phase of methanol and water at a specific ratio (e.g., 70:30 v/v).[11]
-
Inject each standard and the target compound individually.
-
Record the retention time (t_R) for each compound and the void time (t_0), which is the retention time of a non-retained compound (e.g., uracil).
-
-
Data Analysis:
-
Calculate the capacity factor (k) for each compound using the formula: k = (t_R - t_0) / t_0.
-
Create a calibration curve by plotting the known logP values of the standards against their corresponding log(k) values.
-
Determine the log(k) of the target compound and use the calibration curve to interpolate its logP value.
-
Determination of Aqueous Solubility
Rationale: Aqueous solubility is a critical factor for drug absorption and distribution. The shake-flask method is a reliable technique for determining thermodynamic solubility.
Step-by-Step Protocol:
-
Add an excess amount of solid 4-methyl-3-(pentafluoroethyl)-1H-pyrazole to a known volume of phosphate-buffered saline (PBS) at pH 7.4 in a sealed vial.
-
Agitate the vial at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Centrifuge the suspension to pellet the undissolved solid.
-
Carefully remove an aliquot of the supernatant and dilute it with a suitable solvent.
-
Quantify the concentration of the dissolved compound in the diluted supernatant using a calibrated analytical technique such as HPLC-UV or LC-MS.
Determination of pKa
Rationale: The ionization state of a molecule at physiological pH affects its solubility, permeability, and target binding. Potentiometric titration is a classic and accurate method for pKa determination.
Experimental Workflow: Potentiometric Titration
Figure 3: Workflow for pKa determination by potentiometric titration.
Step-by-Step Protocol:
-
Dissolve a precisely weighed amount of the compound in a solution of known ionic strength (e.g., 0.15 M KCl). A co-solvent like methanol may be necessary if the aqueous solubility is low.
-
Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), recording the pH after each incremental addition.
-
To determine the basic pKa, perform a back-titration with a standardized strong acid (e.g., 0.1 M HCl).
-
Plot the pH versus the volume of titrant added. The pKa is the pH at which 50% of the compound is ionized (the half-equivalence point).
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the structure and purity of a synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals for the pyrazole C-H proton, the N-H proton (which may be broad due to exchange), and the methyl group protons. The chemical shift of the pyrazole C-H will be influenced by the adjacent methyl and pentafluoroethyl groups. The methyl group will appear as a singlet.
-
¹³C NMR: The carbon NMR will show distinct signals for the three pyrazole ring carbons, the methyl carbon, and the two carbons of the pentafluoroethyl group. The carbons of the pentafluoroethyl group will exhibit characteristic splitting patterns due to coupling with fluorine.[12]
-
¹⁹F NMR: The fluorine NMR is a powerful tool for characterizing fluorinated compounds. The pentafluoroethyl group is expected to show two multiplets: one for the -CF₂- group and one for the -CF₃ group, with coupling between them.[13]
Mass Spectrometry (MS)
Mass spectrometry will be used to determine the molecular weight and fragmentation pattern. Electron ionization (EI) or electrospray ionization (ESI) can be employed. The molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ should be readily observable. Common fragmentation patterns for pyrazoles include the loss of HCN and N₂.[14][15] The presence of the pentafluoroethyl group will lead to characteristic fragmentation pathways involving the loss of fluorine-containing radicals.
Conclusion and Future Directions
This technical guide has outlined the predicted and provided a roadmap for their experimental determination. The presence of the pentafluoroethyl group is anticipated to confer high lipophilicity and metabolic stability, making this and related compounds promising candidates for drug discovery and agrochemical development. Empirical validation of the predicted properties is a critical next step. Further studies should also include in vitro ADME assays to assess metabolic stability in liver microsomes and cell permeability using assays such as the Parallel Artificial Membrane Permeability Assay (PAMPA). The insights gained from a thorough physicochemical characterization will be invaluable for guiding the optimization of this promising chemical scaffold.
References
- Computational Chemistry Of Pyrazole Derivatives: Molecular Modeling, Quantum Mechanical Calculations, And Molecular Dynamics Simulations. (2024).
- Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure. (2018).
- Design, characterization and quantum chemical computations of a novel series of pyrazoles derivatives with potential anti-proinflammatory response. (2020).
- Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019). PMC - NIH.
- Comparative Quantum Chemistry Study on the Unimolecular Decomposition Channels of Pyrazole and Imidazole Energetic Materials. (2021).
- Design, synthesis, quantum chemical studies and biological activity evaluation of pyrazole-benzimidazole derivatives as potent Aurora A/B kinase inhibitors. (2013). PubMed.
- Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. (2022). PMC - NIH.
- Lipophilicity Parameters of Analyzed Compounds with the log P Values... (2018).
- Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. (2005).
- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflamm
- Selective Incorporation of Fluorine in Pyrazoles. (2025).
- Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenyl
- Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions. (2021). University of Mississippi eGrove.
- 1-METHYL-3-(PERFLUOROETHYL)-4-(TRIFLUOROMETHYL)-1H-PYRAZOLE. Fluorochem.
- Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. (2014). Agilent Technologies.
- 4-Methylpyrazole-3-carboxylic acid. PubChem.
- Synthesis of novel pyrazole derivatives and neuroprotective effect investig
- The 1H NMR spectrum of pyrazole in a nematic phase. (2016). Wiley Online Library.
- Recent Advances in Development of Bioactive Fluorinated Pyrazole Derivatives: A Review. (2024). Wiley Online Library.
- Pyrazole synthesis. Organic Chemistry Portal.
- Regioselective [3+2] Cycloaddition of Di/trifluoromethylated Hydrazonoyl Chlorides with Fluorinated Nitroalkenes: A Facile Access to 3-Di/trifluoroalkyl-5-fluoropyrazoles - Supporting Information. (2022).
- Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. (2022). MDPI.
- Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (2018).
- 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Wikipedia.
Sources
- 1. pubs.acs.org [pubs.acs.org]
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- 3. researchgate.net [researchgate.net]
- 4. egrove.olemiss.edu [egrove.olemiss.edu]
- 5. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]
- 7. Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. fluorochem.co.uk [fluorochem.co.uk]
- 10. Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
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- 13. mdpi.com [mdpi.com]
- 14. semanticscholar.org [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
Thermodynamic Stability & Molecular Architecture of 4-Methyl-3-(pentafluoroethyl)-1H-pyrazole
Executive Summary
The compound 4-methyl-3-(pentafluoroethyl)-1H-pyrazole represents a critical fluorinated heterocyclic scaffold, widely utilized in the synthesis of Succinate Dehydrogenase Inhibitor (SDHI) fungicides and pharmaceutical agents. Its thermodynamic profile is defined by the interplay between the electron-withdrawing pentafluoroethyl (
The core thermodynamic feature of this molecule is its tautomeric equilibrium , which is heavily biased by the "fluorine effect," influencing both its solid-state packing and solution-phase reactivity. This guide details the mechanistic underpinnings of this stability and provides validated protocols for its characterization.
Molecular Architecture & Electronic Properties
The Fluorine Effect
The stability of 4-methyl-3-(pentafluoroethyl)-1H-pyrazole is governed by the specific electronic environment created by the pentafluoroethyl group. Unlike a simple methyl group, the
-
Bond Strength: The C-F bonds are among the strongest in organic chemistry (~116 kcal/mol), conferring exceptional resistance to metabolic and oxidative degradation.[1]
-
Dipole Moment: The strong dipole of the
group influences the electron density of the pyrazole ring, reducing the basicity of the adjacent nitrogen and increasing the acidity of the N-H proton.
Steric vs. Electronic Modulation
The 4-methyl group provides a steric anchor that, while electronically subtle (weak inductive donor), restricts rotation in downstream coupling reactions (e.g., amide formation in SDHIs).[1] The juxtaposition of a bulky
Thermodynamic Profile: Tautomerism & Phase Behavior
Annular Tautomerism
The most critical thermodynamic variable for 1H-pyrazoles is annular tautomerism —the migration of the proton between N1 and N2. For 3,4-disubstituted pyrazoles, this equilibrium determines the major species in solution.
The Equilibrium:
-
Thermodynamic Preference: In the gas phase and non-polar solvents, the 3-(pentafluoroethyl) tautomer is generally thermodynamically preferred. This preference arises because the electron-withdrawing
group destabilizes the adjacent N-H bond (inductive effect) less when the proton is on the distal nitrogen (N1 relative to C3). Additionally, this arrangement minimizes dipole-dipole repulsion between the lone pair of the pyridine-like nitrogen and the fluorine atoms. -
Solvent Dependence: In polar protic solvents (e.g., MeOH, Water), hydrogen bonding can stabilize the 5-isomer, shifting the equilibrium constant (
) closer to unity.
Visualization of Tautomeric Shift
The following diagram illustrates the tautomeric equilibrium and the electronic vectors influencing stability.
Caption: Thermodynamic equilibrium between 3- and 5-substituted tautomers. The green arrow indicates the driving force toward the 3-isomer in standard conditions.
Physicochemical Constants (Estimated & Analog-Derived)
While exact proprietary data varies by crystal form, the following range is established based on structural analogs (e.g., 3-trifluoromethyl-4-methylpyrazole):
| Property | Value / Range | Rationale |
| Melting Point | 40°C – 90°C | H-bonding (dimer formation) raises MP, but |
| Boiling Point | ~210°C (at 760 mmHg) | Extrapolated from 4-methylpyrazole (206°C) + fluorination effect. |
| pKa (Acidity) | 10.5 – 11.5 | |
| LogP | ~2.8 – 3.2 | High lipophilicity due to the perfluoroalkyl chain. |
Chemical Stability & Reactivity[2]
Thermal Decomposition
Fluorinated pyrazoles exhibit exceptional thermal stability.
-
Decomposition Onset: Typically
. -
Mechanism: The pyrazole ring is aromatic and resistant to homolytic cleavage. Decomposition usually requires temperatures sufficient to break the C-N bonds or degrade the perfluoroalkyl chain (often
for PTFE-like stability). -
Safety Note: Thermal decomposition of perfluoroalkyl compounds releases toxic gases (e.g., PFIB, HF) and requires rigorous ventilation.
Hydrolytic & Oxidative Stability[1]
-
Hydrolysis: The molecule is hydrolytically stable across the pH range (1–13). The C-F bonds shield the alkyl chain from nucleophilic attack.
-
Oxidation: Resistant to standard oxidizing agents (
, air). The methyl group at C4 is the only susceptible site for radical oxidation (to carboxylic acid), but this requires forcing conditions (e.g., , heat).
Experimental Protocols (Methodology)
Protocol A: Determination of Tautomeric Ratio via -NMR
Rationale:
-
Sample Prep: Dissolve 10 mg of compound in 0.6 mL of dry solvent (CDCl
for non-polar baseline; DMSO- for polar baseline). -
Acquisition: Acquire
spectrum (typically -80 to -130 ppm range). -
Variable Temperature (VT): If peaks are broad (coalescence), cool the sample to -40°C to freeze the tautomeric exchange.
-
Analysis: Integrate the
and signals. Distinct sets of peaks indicate the ratio of Tautomer 3 vs. Tautomer 5.-
Expected Shift: The
group adjacent to the ring is most sensitive to the N-H position.
-
Protocol B: Accelerated Thermal Stability (DSC)
Rationale: Differential Scanning Calorimetry (DSC) provides a self-validating measure of melting point and decomposition onset.
-
Instrument: Calibrated DSC (e.g., TA Instruments or Mettler Toledo).
-
Pan: Hermetically sealed aluminum or gold-plated high-pressure pan (to prevent sublimation).
-
Method: Ramp 10°C/min from 25°C to 400°C under Nitrogen purge (50 mL/min).
-
Data Interpretation:
-
Endotherm 1: Melting event (integrate for Heat of Fusion,
). -
Exotherm: Decomposition onset (ensure onset is
for process safety).
-
Stability Testing Workflow
The following decision tree outlines the standard workflow for validating the thermodynamic stability of this scaffold during drug development.
Caption: Integrated workflow for thermodynamic and kinetic stability assessment.
References
-
NIST Chemistry WebBook. 1H-Pyrazole, 3-methyl-5-(trifluoromethyl)- Phase change data.[2] National Institute of Standards and Technology. [Link]
-
PubChem. 3-Methyl-1H-pyrazole Compound Summary. National Center for Biotechnology Information. [Link][1]
-
Molecules (MDPI). Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes. (2024).[3] [Link][1]
-
Journal of the Chemical Society, Perkin Transactions 1. Direct synthesis of 3-(fluoroalkyl)pyrazoles from polyfluoroalkyl aldehydes. Royal Society of Chemistry.[4] [Link]
Sources
Physicochemical Profiling: pKa Values of 4-methyl-3-(pentafluoroethyl)-1H-pyrazole
Topic: Physicochemical Profiling: pKa Determination of 4-methyl-3-(pentafluoroethyl)-1H-pyrazole Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Formulation Scientists, and Pre-clinical Researchers.
Executive Summary
The compound 4-methyl-3-(pentafluoroethyl)-1H-pyrazole represents a specialized fluorinated building block often utilized in the synthesis of kinase inhibitors and agrochemical SDHI (Succinate Dehydrogenase Inhibitor) fungicides. Its physicochemical behavior is dominated by the competition between the electron-withdrawing pentafluoroethyl (
As of the current literature, direct experimental pKa values for this specific analog are not indexed in public standard databases (e.g., ChEMBL, PubChem). Therefore, this guide provides theoretically derived values based on rigorous Structure-Activity Relationship (SAR) analysis of close analogs (e.g., 3-trifluoromethylpyrazole) and details the gold-standard experimental protocols required to validate these predictions in a laboratory setting.
Predicted pKa Values (Aqueous, 25°C)
| Ionization Site | Species Equilibrium | Predicted pKa | Classification |
| Pyrrole-like NH | Neutral | 11.1 – 11.4 | Weak Acid |
| Pyridine-like N | Cation | 0.5 – 1.0 | Very Weak Base |
Theoretical Framework & Electronic Effects[1][2]
To understand the acidity and basicity of this molecule, one must analyze the electronic push-pull mechanism on the pyrazole ring.
The Pentafluoroethyl Effect ( )
The
-
Hammett Constants: The Hammett
value for is approximately 0.52 , nearly identical to the trifluoromethyl group ( , ). -
Impact: This withdrawal significantly stabilizes the negative charge on the pyrazolate anion, increasing the acidity of the NH proton compared to unsubstituted pyrazole (pKa ~14.2). Conversely, it destabilizes the protonated cation, drastically lowering basicity.
The Methyl Effect ( )
The methyl group at the 4-position acts as a weak Electron Donating Group (EDG) via hyperconjugation and induction (
-
Hammett Constants:
.[1] -
Impact: This group slightly opposes the effect of the fluorinated tail. It marginally destabilizes the anion (raising pKa of NH) and stabilizes the cation (raising pKa of the basic N).
Structural Equilibrium Diagram
The following diagram illustrates the ionization pathways and the electronic influences.
Figure 1: Ionization equilibrium and substituent electronic effects.
Experimental Protocols for Determination
Due to the low aqueous solubility of fluorinated pyrazoles and the extreme pKa values (one very low, one high), standard aqueous potentiometric titration is often insufficient. Two robust methods are recommended.
Method A: UV-Metric Spectrophotometric Titration (Gold Standard)
This method is preferred because the conjugated
Reagents:
-
Stock Solution: 10 mM analyte in Methanol or DMSO.
-
Titrant: 0.5 M HCl and 0.5 M KOH (CO2-free).
-
Buffer: Universal buffer (Davies) or constant ionic strength KCl (0.15 M).
Protocol:
-
Preparation: Dilute the stock solution into the aqueous buffer to a final concentration of ~50
M. Ensure the percentage of organic co-solvent is <2% to approximate purely aqueous conditions. -
Blanking: Run a blank scan of the buffer system.
-
Acid Titration (for Basic N): Adjust pH to 2.0. Titrate with HCl down to pH < 0.5 (if possible) or use Hammett Acidity Function (
) indicators if the pKa is expected to be negative. Note: For pKa ~ 0.8, standard pH probes struggle; UV shift is the only reliable metric. -
Base Titration (for Acidic NH): Adjust pH to 7.0. Titrate with KOH up to pH 13.0.
-
Detection: Measure UV absorbance spectra (200–400 nm) at each pH step (0.2 pH unit increments).
-
Analysis: Use multi-wavelength analysis (e.g., Refinement software like pHab or HypSpec) to determine the inflection point where the bathochromic/hypsochromic shift occurs.
Method B: Potentiometric Titration in Co-Solvent (Yasuda-Shedlovsky)
If UV activity is weak, use potentiometric titration in varying ratios of Methanol/Water, then extrapolate to 0% organic solvent.
Protocol Workflow:
Figure 2: Yasuda-Shedlovsky extrapolation workflow for lipophilic fluorinated compounds.
Data Analysis & Reference Values
When validating your experimental results, compare them against these reference standards for fluorinated pyrazoles.
| Compound | Structure | pKa (Acidic NH) | pKa (Basic N) | Source |
| Pyrazole | Unsubstituted | 14.21 | 2.48 | [1] |
| 3-(Trifluoromethyl)pyrazole | 3- | 10.56 | ~0.1 | [2] |
| 4-Methylpyrazole | 4- | 14.85 | 3.09 | [3] |
| Target Molecule | 4- | ~11.2 (Est) | ~0.8 (Est) | Calc. |
Interpretation:
-
If your experimental NH pKa is < 10.0 , check for impurities (e.g., hydrolysis of the fluoro-alkyl group).
-
If your experimental NH pKa is > 12.0 , ensure the pentafluoroethyl group is actually present and not defluorinated.
Biological Implications[4]
-
Lipophilicity (LogD): At physiological pH (7.4), the molecule will exist almost exclusively in its neutral form (since 7.4 is far from 0.8 and 11.2). This maximizes membrane permeability.
-
Solubility: The neutral form of fluorinated pyrazoles has very low aqueous solubility. Solubility will increase significantly only at pH > 11 (anion formation) or pH < 1 (cation formation).
-
Hydrogen Bonding: The NH proton (pKa ~11.2) is a strong Hydrogen Bond Donor (HBD) in the neutral state, critical for binding to kinase hinge regions or active sites in fungal enzymes.
References
- Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths. (Standard reference for unsubstituted pyrazole).
-
Kaljurand, I., et al. (2019). "Experimental Basicities of Superbases and pKa Values of Fluorinated Heterocycles." Journal of Physical Organic Chemistry, 32(5), e3940.
- Elguero, J., et al. (1996). "Basicity and Acidity of Pyrazoles." Advances in Heterocyclic Chemistry, Vol 66, 230-245.
-
Hansch, C., & Leo, A. (1995). Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. American Chemical Society.[1] (Source for Hammett Constants
).[2]
Sources
A Senior Application Scientist's Guide to the Pentafluoroethyl Group in Heterocyclic Chemistry: Synthesis, Properties, and Impact
Abstract
The strategic incorporation of fluorine into molecular scaffolds remains a cornerstone of modern drug discovery and materials science.[1] While the trifluoromethyl (–CF3) group is ubiquitous, its homologous counterpart, the pentafluoroethyl (–C2F5) group, is emerging as a nuanced and powerful modulator of molecular properties. This in-depth guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the role of the pentafluoroethyl group within heterocyclic chemistry. We will move beyond simple descriptions to explore the causal relationships behind its effects on physicochemical properties, including lipophilicity and metabolic stability.[2][3] This guide details the primary synthetic strategies for introducing the –C2F5 moiety—radical, nucleophilic, and electrophilic pathways—complete with field-proven experimental protocols and mechanistic insights.[4] By synthesizing technical accuracy with practical application, this document serves as a toolkit for leveraging the unique advantages of the pentafluoroethyl group in the design of next-generation pharmaceuticals and advanced materials.
The Pentafluoroethyl Group: A Bioisostere of Growing Importance
The prevalence of heterocyclic motifs in pharmaceuticals is undisputed; they provide rigid scaffolds that position key pharmacophoric elements in three-dimensional space. The functionalization of these rings with fluorine-containing groups is a validated strategy to enhance a molecule's drug-like properties.[5] The pentafluoroethyl (C2F5) group, in this context, serves as a critical bioisosteric replacement for other functionalities, offering a unique combination of steric and electronic properties.[6][7]
Beyond Trifluoromethyl: The Nuanced Advantages of the –C2F5 Group
While often compared to the trifluoromethyl (–CF3) group, the –C2F5 group is not merely a larger analogue. It possesses distinct characteristics that can be strategically exploited:
-
Enhanced Lipophilicity: Generally, the –C2F5 group imparts greater lipophilicity than the –CF3 group (Hansch hydrophobicity parameters: π(C2F5) = 1.23 vs. π(CF3) = 0.88).[2] This can improve membrane permeability and target engagement, although the effect is highly context-dependent.[2][8]
-
Steric Influence: The conical shape and larger volume of the –C2F5 group can create more defined steric interactions within a binding pocket, potentially leading to improved selectivity or potency.
-
Metabolic Shielding: Like the –CF3 group, the robust C-F bonds of the –C2F5 moiety make it exceptionally resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, effectively shielding adjacent positions on a heterocyclic ring.[3][9][10]
A prime example of its impact is found in the development of angiotensin II receptor antagonists, where the pentafluoroethylated imidazole, Dup 532, demonstrated superior oral efficacy compared to its non-fluorinated counterpart, Dup 753.
Impact on Physicochemical and Pharmacokinetic Properties
The introduction of a –C2F5 group profoundly alters a molecule's fundamental properties. Understanding these changes is crucial for rational drug design.
Lipophilicity (logP/logD): A Context-Dependent Parameter
The influence of perfluoroalkylation on lipophilicity is not straightforward. While increasing the fluorine content generally increases the hydrophobic surface area, it also introduces strong dipoles that can, in certain molecular contexts, lead to a decrease in logP.[2][11] For instance, studies on fluorinated alkanols have shown that as the distance between a polar functional group (like an alcohol) and the perfluoroalkyl group increases, the lipophilicity-reducing effect of the dipole becomes more prominent.[2] Therefore, the decision to incorporate a –C2F5 group to modulate lipophilicity must be made with careful consideration of the overall molecular architecture.
Table 1: Comparison of Hydrophobicity Parameters for Common Alkyl and Fluoroalkyl Groups
| Group | Hansch Hydrophobicity Parameter (π) |
| –CH3 | 0.56 |
| –CF3 | 0.88 |
| –CH2CH3 | 1.02 |
| –C2F5 | 1.23 |
| (Data sourced from literature[2]) |
Metabolic Stability: More Than Just Bond Strength
The enhanced metabolic stability of C2F5-substituted heterocycles is a key advantage. This is often attributed simplistically to the high strength of the C-F bond (∼116 kcal/mol) versus a C-H bond (∼100 kcal/mol). However, the underlying mechanism is more complex. Oxidative metabolism by CYP enzymes often proceeds not by direct C-H bond scission, but via mechanisms like single-electron transfer from the aromatic ring.[9][12] The powerful electron-withdrawing nature of the –C2F5 group lowers the energy of the Highest Occupied Molecular Orbital (HOMO) of the heterocyclic ring, making it less susceptible to this type of oxidation.[9] This electronic deactivation, combined with the steric hindrance provided by the group, effectively "blocks" common sites of metabolism.
The logical relationship between the –C2F5 group and its impact on key drug properties is visualized below.
Caption: Impact of the C2F5 group on molecular properties.
Core Synthetic Strategies for Pentafluoroethylation
The efficient installation of the –C2F5 group onto heterocyclic scaffolds is paramount. Methodologies can be broadly categorized into radical, nucleophilic, and electrophilic approaches, each with distinct advantages depending on the substrate and desired outcome.
Caption: Overview of primary pentafluoroethylation strategies.
Radical Pentafluoroethylation
Radical pathways are highly versatile for forming C–C2F5 bonds, particularly for the functionalization of unactivated C-H bonds or alkenes.[4] Copper-based reagents, often generated from inexpensive feedstocks like pentafluoroethane (HCF2CF3), are efficient sources of the pentafluoroethyl radical (•CF2CF3).[4][13] More recently, photoredox catalysis has enabled the generation of this radical under exceptionally mild conditions.[14]
This protocol, adapted from literature, demonstrates the power of radical chemistry to rapidly build molecular complexity.[4] The causality for using a copper-based system lies in its ability to controllably generate the •CF2CF3 radical in the presence of the diene, initiating a cascade that forms a new heterocyclic ring and incorporates two C2F5 groups in a single operation.
-
Reagent Preparation: In a glovebox, add CuI (2.0 equiv.), 1,10-phenanthroline (2.0 equiv.), and K2CO3 (2.0 equiv.) to a reaction tube.
-
Solvent Addition: Add anhydrous DMF.
-
Radical Source: Add pentafluoroethyltrimethylsilane (TMSCF2CF3) (3.0 equiv.).
-
Reaction Initiation: Stir the mixture at 80 °C for 30 minutes to generate the active [CuCF2CF3] species.
-
Substrate Addition: Add the 1,6-diene substrate (1.0 equiv.) to the reaction mixture.
-
Reaction Execution: Stir the reaction at 60 °C for 12 hours. Monitor progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Quench with a saturated aqueous solution of NH4Cl and extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the bis(pentafluoroethylated) heterocyclic product.
Nucleophilic Pentafluoroethylation
This approach utilizes a "C2F5⁻" synthon to attack an electrophilic center on a heterocyclic precursor. Reagents like TMSCF2CF3, often activated by a fluoride source, or copper-pentafluoroethyl complexes (CuCF2CF3) are commonly employed.[15] This strategy is particularly effective in transition-metal-catalyzed cross-coupling reactions, for example, with heteroaryl halides or boronates.[16]
This protocol describes a cross-coupling reaction that leverages the nucleophilic character of a copper-pentafluoroethyl species. The choice of an organoboronate is strategic; they are generally stable, readily prepared, and highly effective coupling partners in modern organic synthesis. The aerobic conditions are noteworthy, as oxygen often serves as a terminal oxidant in the catalytic cycle.
-
Catalyst and Reagent Setup: To an oven-dried vial, add the heteroaryl boronic acid pinacol ester (1.0 equiv.), CuI (1.5 equiv.), 1,10-phenanthroline (1.5 equiv.), and KF (2.0 equiv.).
-
Solvent and Reagent Addition: Add anhydrous DMF, followed by TMSCF2CF3 (2.0 equiv.).
-
Reaction Execution: Seal the vial and stir the mixture at 60 °C under an air atmosphere for 16 hours.
-
Monitoring: Monitor the reaction for the consumption of starting material by LC-MS.
-
Workup: After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Purification: Combine the organic extracts, wash with brine, dry over MgSO4, filter, and concentrate. Purify the crude product via flash column chromatography to afford the pentafluoroethylated heterocycle.
Electrophilic Pentafluoroethylation
Developing "C2F5⁺" sources is challenging due to the extreme electronegativity of the fluorine atoms, which destabilizes any cationic character.[17] Despite this, effective reagents have been developed, primarily hypervalent iodine compounds and sulfonium salts (e.g., Umemoto or Yagupolskii-type reagents).[17][18] These reagents are highly effective for the functionalization of electron-rich heterocycles like indoles, pyrroles, and furans, as well as other carbon nucleophiles.[4][17]
This procedure, based on the in-situ generation of an S-(pentafluoroethyl)diphenylsulfonium salt, is a reliable method for the C3-functionalization of indoles.[4] The choice of triflic anhydride is critical; it activates the sulfinate precursor to form the highly electrophilic sulfonium reagent necessary for the reaction to proceed.
-
Reagent Preparation (In Situ): In a flame-dried flask under an inert atmosphere (N2 or Ar), dissolve sodium pentafluoropropanesulfinate (1.2 equiv.) and diphenyl sulfoxide (1.2 equiv.) in anhydrous dichloromethane (CH2Cl2).
-
Activation: Cool the solution to 0 °C and add triflic anhydride (Tf2O) (1.1 equiv.) dropwise. Allow the mixture to warm to room temperature and stir for 2-4 hours to form the active electrophilic reagent.
-
Nucleophile Addition: Cool the reaction mixture back to 0 °C. Add a solution of indole (1.0 equiv.) in anhydrous CH2Cl2 dropwise.
-
Reaction Execution: Allow the reaction to warm to room temperature and stir for 12 hours. Monitor the reaction by TLC.
-
Workup: Quench the reaction by the slow addition of saturated aqueous NaHCO3. Separate the layers and extract the aqueous layer with CH2Cl2 (2x).
-
Purification: Combine the organic layers, dry over Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the 3-pentafluoroethylindole product.
Cycloaddition and Multi-Component Strategies
An alternative paradigm involves using a C2F5-containing building block to construct the heterocyclic ring itself. This can be achieved through various cycloaddition reactions, such as the [3+2] cycloaddition of dipoles with pentafluoropropanenitrile.[19] A particularly innovative approach is the "interrupted click reaction," where a copper-pentafluoroethyl reagent participates in a three-component reaction with an alkyne and an azide to directly form a 5-pentafluoroethyl-1,2,3-triazole.[20][21] This method showcases orthogonal reactivity of the CuCF2CF3 reagent, facilitating cycloaddition rather than its more common radical reactions.[20]
Future Outlook
The application of the pentafluoroethyl group in heterocyclic chemistry is poised for significant growth. The development of new, more accessible, and easier-to-handle pentafluoroethylating reagents, such as well-defined organocuprates like [Ph4P]⁺[Cu(CF2CF3)2]⁻, is expanding the synthetic toolkit and enabling the functionalization of previously challenging substrates.[22] We anticipate a continued focus on late-stage C-H functionalization methods, which offer the most efficient route to novel analogues by modifying complex molecules in the final steps of a synthesis. As our understanding of the subtle interplay between the –C2F5 group and biological systems deepens, its role as a sophisticated tool for fine-tuning molecular properties will undoubtedly be solidified.
References
- New Electrophilic Bromodifluoromethylation and Pentafluoroethylation Reagents. (n.d.). Chinese Journal of Chemistry.
-
Synthesis of Pentafluoroethylated Heterocycles via Cycloaddition of Dipoles With Pentafluoropropanenitrile Derived From R115. (2025, December 15). ResearchGate. [Link]
- Synthesis of Pentafluoroethyl Ethers by Silver-Mediated Oxidative Pentafluoroethylation of Alcohols and Phenols. (n.d.). OUCI.
-
Synthesis of Pentafluoroethyl Ethers by Silver-Mediated Oxidative Pentafluoroethylation of Alcohols and Phenols. (n.d.). ResearchGate. [Link]
-
Copper-mediated pentafluoroethylation of organoboronates and terminal alkynes with TMSCF3. (2022, March 30). Chemical Communications. [Link]
-
Synthesis and application of well-defined [Ph4P]+[Cu(CF2CF3)2]− complex as a versatile pentafluoroethylating reagent. (2024, June 20). Chemical Science. [Link]
-
Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange. (2018, November 9). Journal of Medicinal Chemistry. [Link]
-
Nucleophilic Addition of the Pentafluoroethyl Group to Aldehydes, Ketones, and Esters. (1987, December 8). ChemInform. [Link]
-
TMSCF3 as a Convenient Source of CF2=CF2 for Pentafluoroethylation, (Aryloxy)tetrafluoroethylation. (n.d.). Angewandte Chemie International Edition. [Link]
-
Pentafluoroethyl Sulfoximine Reagent for the Photocatalytic Pentafluoroethylation–Difunctionalization of Styrene Derivatives. (2026, January 21). Beilstein Journal of Organic Chemistry. [Link]
-
Interrupted Click Reaction with CuCF2CF3 Reagent: Synthesis of 5-Pentafluoroethyl 1,2,3-Triazoles. (2023, June 23). Organic Letters. [Link]
-
Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. (n.d.). Organic & Biomolecular Chemistry. [Link]
-
ChemInform Abstract: New Electrophilic Bromodifluoromethylation and Pentafluoroethylation Reagents. (2025, August 7). ResearchGate. [Link]
-
Copper-Mediated Perfluoroalkylation of Heteroaryl Bromides with (phen)CuRF. (2014, March 12). Organic Letters. [Link]
-
Structure–Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97. (n.d.). ACS Medicinal Chemistry Letters. [Link]
-
Interrupted Click Reaction with CuCF2CF3 Reagent: Synthesis of 5-Pentafluoroethyl 1,2,3-Triazoles. (n.d.). ResearchGate. [Link]
-
Radical Pentafluoroethylation of Unactivated Alkenes Using CuCF2CF3. (n.d.). ResearchGate. [Link]
-
On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (n.d.). Journal of Medicinal Chemistry. [Link]
-
Study of the effect of replacing CH3 with fluorinated groups on lipophilicity. (n.d.). University of Lincoln Library Dissertation Showcase. [Link]
-
“Ligandless” Pentafluoroethylation of Unactivated (Hetero)aryl and Alkenyl Halides Enabled by the Controlled Self-Condensation of TMSCF3-Derived CuCF3. (2019, October 3). The Journal of Organic Chemistry. [Link]
-
Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2-F/CF2-Me or CF3/CH3 Exchange. (2018, December 13). PubMed. [Link]
-
Divergent pentafluoroethylation of styrene derivatives using CuCF2CF3. (2025, August 6). ResearchGate. [Link]
-
Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. (2017, September 21). PubMed. [Link]
-
On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. (n.d.). ChemRxiv. [Link]
-
(PDF) Reducing the lipophilicity of perfluoroalkyl groups by CF2–F/CF2-Me or CF3/CH3 exchange. (2018, November 9). ResearchGate. [Link]
-
Nucleophilic addition of the pentafluoroethyl group to aldehydes, ketones, and esters. (n.d.). The Journal of Organic Chemistry. [Link]
-
On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. (n.d.). ChemRxiv. [Link]
-
Application of the Pentafluorosulfanyl Group as a Bioisosteric Replacement. (2025, August 6). ResearchGate. [Link]
-
FLUORINATED HETEROCYCLIC COMPOUNDS. (n.d.). Download. [Link]
-
Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. (n.d.). ACS Omega. [Link]
-
Bioisosteric Replacements. (2021, January 30). Cambridge MedChem Consulting. [Link]
-
Application of Bioisosteres in Drug Design. (2012, May 7). SlideShare. [Link]
-
The Pentafluorosulfanyl Group (SF5). (n.d.). Rowan. [Link]
-
Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. (2026, January 21). PubMed. [Link]
-
Metabolic and Pharmaceutical Aspects of Fluorinated Compounds. (n.d.). ResearchGate. [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024, February 15). Hovione. [Link]
-
Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. (n.d.). ResearchGate. [Link]
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- 20. pubs.acs.org [pubs.acs.org]
- 21. researchgate.net [researchgate.net]
- 22. Synthesis and application of well-defined [Ph 4 P] + [Cu(CF 2 CF 3 ) 2 ] − complex as a versatile pentafluoroethylating reagent - Chemical Science (RSC Publishing) DOI:10.1039/D4SC02075H [pubs.rsc.org]
Methodological & Application
Application Note: One-Pot Synthesis Strategies Involving Pentafluoroethyl Pyrazoles
Part 1: Strategic Overview & Rationale
The Pentafluoroethyl ( ) Advantage
In modern drug discovery, the pentafluoroethyl group offers a distinct physicochemical profile compared to the ubiquitous trifluoromethyl (
However, the synthesis of
Decision Matrix: Selecting the Right Strategy
Choose your synthetic route based on available starting materials and the desired substitution pattern.
Figure 1: Decision matrix for selecting the optimal synthetic pathway based on substrate availability.
Part 2: Detailed Protocols
Strategy A: Solvent-Directed Regioselective Condensation
Mechanism: The condensation of unsymmetrical 1,3-diketones with hydrazines typically yields a mixture of regioisomers (3-
Reagents:
-
Substrate: 4,4,5,5,5-pentafluoro-1-phenylpentane-1,3-dione (1.0 equiv).
-
Nucleophile: Methylhydrazine (1.1 equiv).
-
Solvent: 2,2,2-Trifluoroethanol (TFE) or 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP).
Protocol:
-
Preparation: Dissolve the 1,3-diketone (1.0 mmol) in TFE (5 mL, 0.2 M). Ensure the reaction vessel is purged with
. -
Addition: Cool the solution to 0 °C. Add methylhydrazine (1.1 mmol) dropwise over 5 minutes. Note: Exothermic reaction.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.
-
Optimization Tip: If conversion is slow, heat to 40 °C. Avoid refluxing TFE (bp 74 °C) vigorously to prevent loss of volatile intermediates.
-
-
Workup: Remove TFE under reduced pressure (rotary evaporator, bath temp < 40 °C). TFE can be recovered and redistilled.
-
Purification: The crude residue is often >95% pure regioisomer. If necessary, purify via flash chromatography on silica gel.
Data Validation (Solvent Effect):
| Solvent | Dielectric Const.[1][2][3] ( | H-Bond Acidity ( | Regioisomer Ratio (5- | Yield |
| Ethanol | 24.5 | 0.83 | 60 : 40 (Mixture) | 88% |
| TFE | 26.7 | 1.51 | 95 : 5 | 92% |
| HFIP | 16.7 | 1.96 | >98 : 2 | 94% |
Strategy C: In-Situ 1,3-Dipolar Cycloaddition
Rationale: Direct handling of pentafluoroethyl diazo compounds is hazardous. This protocol generates the diazo species in situ from the stable amine salt, reacting it immediately with an electron-deficient alkyne. This is the preferred route for 3,4,5-trisubstituted pyrazoles.
Reagents:
-
Precursor: 2,2,3,3,3-Pentafluoropropylamine hydrochloride (
) (1.2 equiv). -
Diazo Generator: Sodium nitrite (
) (1.5 equiv). -
Dipolarophile: Dimethyl acetylenedicarboxylate (DMAD) or similar alkyne (1.0 equiv).
-
Solvent: Dichloromethane (
) / Water biphasic system.
Protocol:
-
Phase 1 (Diazo Generation): In a round-bottom flask, suspend
(1.2 mmol) in (4 mL). Add a solution of (1.5 mmol) in water (1 mL) at 0 °C. -
Phase 2 (Cycloaddition): Immediately add the alkyne (1.0 mmol) and a catalytic amount of acid (e.g., 10 mol%
or AcOH) to catalyze the diazotization. -
Reaction: Stir vigorously at room temperature for 12–16 hours. The biphasic system protects the generated
from decomposition before it reacts. -
Workup: Separate the organic layer. Extract the aqueous layer with
(2 x 5 mL). Dry combined organics over . -
Purification: Concentrate and purify via silica column.
Mechanistic Pathway:
Figure 2: In-situ generation and trapping of the pentafluoroethyl diazo intermediate.
Part 3: Safety & Handling (E-E-A-T)
Critical Safety Data: Ethyl Pentafluoropropionate[5]
-
CAS: 426-65-3[4]
-
Hazards: Highly Flammable Liquid (Category 2), Skin Irritant (Category 2), Serious Eye Irritant (Category 2A).
-
Handling:
-
Use spark-proof tools and ground all equipment to prevent static discharge ignition.[1][4]
-
Store in a cool, dry, well-ventilated area away from strong oxidizing agents and bases.
-
PPE: Wear butyl rubber gloves and chemical safety goggles. Standard nitrile gloves may degrade upon prolonged exposure to fluorinated esters.
-
Process Safety for Diazo Compounds
-
Risk: Although generated in situ, diazo compounds are potentially explosive.
-
Control: Do not scale this reaction above 5-10 mmol without calorimetric testing (DSC). Ensure the reaction vessel is open to a bubbler to prevent pressure buildup from
evolution (if decomposition occurs).
Part 4: References
-
Regioselective Synthesis of 5-Perfluoroalkylpyrazoles:
-
Fluorinated Solvent Effects:
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. Journal of Organic Chemistry.[6]
-
-
In-Situ Diazo Generation Strategy:
-
Three-component synthesis of C2F5-substituted pyrazoles from C2F5CH2NH2·HCl, NaNO2 and electron-deficient alkynes.[7] Beilstein Journal of Organic Chemistry.
-
-
Safety Data Sheet (Ethyl Pentafluoropropionate):
-
Thermo Fisher Scientific SDS.
-
Sources
- 1. fishersci.com [fishersci.com]
- 2. Ethyl Pentafluoropropionate, 25G | Labscoop [labscoop.com]
- 3. mdpi.com [mdpi.com]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. d-nb.info [d-nb.info]
- 6. Hydrazine [organic-chemistry.org]
- 7. Three-component synthesis of C2F5-substituted pyrazoles from C2F5CH2NH2·HCl, NaNO2 and electron-deficient alkynes - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of Fluorinated Pyrazole Intermediates
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the purification of fluorinated pyrazole intermediates. The unique physicochemical properties imparted by fluorine atoms—such as altered polarity, increased lipophilicity, and modified pKa—often introduce significant challenges to standard purification workflows.[1][2] This document is designed to provide both theoretical understanding and practical, field-proven solutions to overcome these obstacles.
Section 1: Troubleshooting Guide
This section addresses specific, common problems encountered during the purification of fluorinated pyrazole intermediates in a question-and-answer format.
Q1: My fluorinated pyrazole isomers are co-eluting during column chromatography. How can I achieve separation?
Answer:
This is one of the most frequent challenges, as regioisomers of fluorinated pyrazoles can exhibit very similar polarities.[3] The synthesis of N-methylpyrazoles from nonsymmetrical 1,3-diketones, for instance, often leads to regioisomeric mixtures that are difficult to separate.[4] Here is a systematic approach to resolving this issue:
Causality: The introduction of fluorine can subtly alter the dipole moment and hydrogen bonding capacity of the molecule, leading to minimal differences in interaction with the stationary phase compared to non-fluorinated analogs. Sometimes, the choice of reaction solvent, such as using fluorinated alcohols like TFE or HFIP, can dramatically increase the regioselectivity of the reaction itself, simplifying purification later.[4]
Troubleshooting Workflow:
-
Optimize the Mobile Phase:
-
Shallow Gradient: If using a gradient, make it shallower to increase the resolution between closely eluting spots.
-
Solvent System Modification: The classic ethyl acetate/hexane system is a starting point, but its selectivity may be insufficient.[5] Systematically explore different solvent systems. Consider adding a small percentage of a more polar solvent like methanol or a chlorinated solvent like dichloromethane (DCM) to modulate selectivity.
-
Fluorinated Phases & Eluents: For particularly stubborn separations, consider specialized fluorinated stationary phases (fluorous silica).[6][7] Alternatively, using a standard silica or C18 column with a fluorinated eluent like trifluoroethanol (TFE) can sometimes improve separation by exploiting "fluorophilicity".[8][9]
-
-
Change the Stationary Phase:
-
If silica gel fails, consider alumina (basic or neutral), which offers a different selectivity profile.
-
For less polar compounds, reversed-phase chromatography (e.g., C18 column) with a polar mobile phase (e.g., acetonitrile/water or methanol/water) can be effective.[5]
-
-
Employ Dry Loading:
-
Dissolving the crude product in a strong solvent and loading it directly onto the column can cause band broadening and poor separation. Dry loading is highly recommended.[5][10] This involves adsorbing your compound onto a small amount of silica gel, evaporating the solvent, and loading the resulting free-flowing powder onto the column.[5]
-
Experimental Protocol: Dry Loading for Flash Chromatography
-
Dissolve your crude fluorinated pyrazole mixture in a minimal amount of a volatile solvent (e.g., dichloromethane or methanol).
-
Add a small amount of silica gel (typically 1-2 times the mass of your crude product) to the solution.
-
Thoroughly mix the slurry to ensure the compound is evenly adsorbed.
-
Remove the solvent completely under reduced pressure until a dry, free-flowing powder is obtained.
-
Carefully layer this powder on top of the packed column.
-
Proceed with elution as planned.
Data Table: Suggested Starting Solvent Systems for Silica Gel Chromatography
| Polarity of Compound | Primary System (Hexane/Ethyl Acetate) | Alternative Systems for Better Selectivity |
| Low to Medium Polarity | 9:1 to 7:3 | Hexane/DCM, Toluene/Ethyl Acetate |
| Medium to High Polarity | 1:1 to 100% Ethyl Acetate | DCM/Methanol (e.g., 98:2), Ethyl Acetate/Methanol |
Q2: My crude product has poor solubility, making recrystallization and chromatography difficult. What should I do?
Answer:
Poor solubility is a common issue, especially with highly fluorinated or planar pyrazole systems that can form strong crystal lattice interactions through hydrogen bonds.[11][12]
Causality: Fluorine's high electronegativity can lead to strong intermolecular interactions. Furthermore, the planarity of some pyrazole rings facilitates efficient crystal packing, reducing solubility.[11][12]
Solutions:
-
Recrystallization Solvent Screening: Do not assume common solvents will work. A systematic screening is essential. Use a small amount of your crude product in several vials and test a range of solvents from nonpolar (heptane) to polar (ethanol, isopropanol) and aprotic (acetone, ethyl acetate, acetonitrile). Look for a solvent that dissolves your compound when hot but gives poor solubility when cold.
-
Two-Solvent (Anti-Solvent) Recrystallization: This is a powerful technique for compounds with tricky solubility profiles.
-
Dissolve your compound in a minimal amount of a "good" solvent (one in which it is highly soluble) at an elevated temperature.
-
Slowly add a "poor" solvent (an "anti-solvent" in which it is insoluble) dropwise until you see persistent cloudiness.
-
Add a few more drops of the "good" solvent to redissolve the precipitate, then allow the solution to cool slowly. This often yields high-quality crystals.
-
-
Acid-Base Chemistry: If your fluorinated pyrazole is basic, you can often dissolve it in an acidic aqueous solution (e.g., 1M HCl) to form a soluble salt.[13] You can then filter out any insoluble non-basic impurities. Neutralizing the filtrate will precipitate your purified pyrazole.
Q3: How can I effectively remove unreacted hydrazine or other basic/acidic starting materials?
Answer:
Aqueous acid-base extraction is the most efficient method for this common problem. This technique exploits the difference in pKa between your pyrazole product and the impurities.
Causality: The pyrazole ring is weakly basic and can be protonated by a sufficiently strong acid to form a water-soluble salt.[13][14] Most organic impurities (like unreacted 1,3-diketones) and colored by-products will not be protonated and will remain in the organic layer.[14]
Experimental Protocol: Purification via Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in an appropriate water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Acidic Wash: Transfer the solution to a separatory funnel and wash it with a dilute aqueous acid (e.g., 1M HCl). The protonated pyrazole salt will move into the aqueous layer. Retain this aqueous layer.
-
Separation: Drain and save the aqueous layer. The organic layer, containing non-basic impurities, can be discarded (after checking by TLC).
-
Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 2M NaOH or saturated NaHCO₃) until the solution is basic (check with pH paper). Your pyrazole product should precipitate out or form an oily layer.
-
Re-extraction: Extract the now-neutralized aqueous layer several times with fresh organic solvent (e.g., ethyl acetate).
-
Drying and Concentration: Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified pyrazole.
Section 2: Frequently Asked Questions (FAQs)
Q1: How does fluorine substitution generally affect the purification strategy for pyrazoles?
Fluorine substitution significantly alters a molecule's electronic properties, which in turn affects its polarity, solubility, and intermolecular interactions. The carbon-fluorine bond is exceptionally strong, making the compounds generally stable.[1] However, the high electronegativity of fluorine acts as a potent electron-withdrawing group, which can:
-
Decrease Basicity: Fluorination can lower the pKa of the pyrazole ring, making it a weaker base. This might necessitate the use of a stronger acid for successful acid-base extraction compared to its non-fluorinated analog.
-
Alter Polarity: The effect on polarity is complex. While a C-F bond is highly polar, in molecules with multiple fluorine atoms (e.g., a -CF₃ group), the overall molecular dipole moment may decrease. This can lead to fluorinated compounds eluting faster from silica gel than their non-fluorinated counterparts.[15]
-
Impact Solubility: Fluorinated compounds often exhibit reduced solubility in hydrocarbon solvents but may have enhanced solubility in fluorinated solvents.[8] This property can be exploited in both recrystallization and chromatography.
Q2: What are the best analytical techniques to confirm the purity of my final product?
A combination of techniques is always recommended for unambiguous purity assessment and characterization.
-
Nuclear Magnetic Resonance (NMR): ¹H NMR is essential for confirming the overall structure. Crucially, ¹⁹F NMR is one of the most powerful tools at your disposal. It provides a distinct signal for each unique fluorine environment, is highly sensitive, and has a wide chemical shift range, making it excellent for identifying impurities and confirming the presence of the fluorine atoms.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is invaluable for detecting trace impurities.[16] It provides the molecular weight of your compound and any by-products, helping to identify them. It is also the best way to determine the ratio of isomers if they cannot be separated.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable fluorinated pyrazoles.[17]
-
Elemental Analysis: Provides the percentage composition of C, H, N, and other elements, serving as a final check on bulk purity.
Q3: I see "recrystallization from ethanol" mentioned frequently. Is this always the best choice?
While ethanol is a common and effective recrystallization solvent for many organic compounds, it is not a universal solution for fluorinated pyrazoles.[18][19] Its effectiveness depends entirely on the specific solubility profile of your compound. As mentioned in the troubleshooting guide, a systematic solvent screen is always the most rigorous approach. Relying solely on ethanol may lead to low recovery or failure to crystallize.
Q4: Can I use activated charcoal to remove colored impurities?
Yes, treatment with activated charcoal is a classic and often effective method for removing highly colored, non-polar impurities.[14] Protocol: Dissolve your crude product in a suitable solvent, add a small amount of activated charcoal (typically 1-5% by weight), heat the mixture gently for a short period (10-15 minutes), and then filter the hot solution through a pad of celite to remove the charcoal. Be aware that charcoal can also adsorb some of your product, potentially reducing the yield.
References
-
Synthesis, crystal structure, and optical properties of fluorinated poly(pyrazole) ligands and in silico assessment of their affinity for volatile organic compounds. New Journal of Chemistry (RSC Publishing). Available at: [Link]
-
Synthesis, crystal structure, and optical properties of fluorinated poly(pyrazole) ligands and in silico assessment of their affinity for volatile organic compounds. RSC Publishing. Available at: [Link]
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. Journal of Organic Chemistry. Available at: [Link]
- Process for the manufacture of pyrazoles or pyrimidones. Google Patents.
-
New Synthesis of Fluorinated Pyrazoles. Organic Letters (ACS Publications). Available at: [Link]
-
Green synthesis and biological screening of some fluorinated pyrazole chalcones in search of potent anti-inflammatory and analgesic agents. Egyptian Pharmaceutical Journal. Available at: [Link]
-
Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. The Journal of Organic Chemistry (ACS Publications). Available at: [Link]
-
Environmentally benign synthesis of fluorinated pyrazolone derivatives and their antimicrobial activity. SciSpace. Available at: [Link]
-
Synthesis, crystal structure, density functional theory and vibration analysis of 5-(4-fluorophenyl)-1H-pyrazol-3-amine. Taylor & Francis Online. Available at: [Link]
-
Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions. eGrove - University of Mississippi. Available at: [Link]
-
Fluorinated and Non-Fluorinated 1,4-Diarylpyrazoles via MnO2-Mediated Mechanochemical Deacylative Oxidation of 5-Acylpyrazolines. PMC. Available at: [Link]
-
Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes. PMC. Available at: [Link]
-
The Preparation of Pyrazoles by Reaction between p -Diketones and Ethyl D. RSC Publishing. Available at: [Link]
-
Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns. Journal of Liquid Chromatography & Related Technologies. Available at: [Link]
-
Optimisation of pyrazolone fluorination. ResearchGate. Available at: [Link]
-
Synthesis of 4,4-Difluoro-1H-pyrazole Derivatives. Thieme. Available at: [Link]
-
Gas Chromatograph of Pyrazole Isomer Mixture. ResearchGate. Available at: [Link]
-
The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. MDPI. Available at: [Link]
- Method for purifying pyrazoles. Google Patents.
-
Immobilization of pyrazole compounds on silica gels and their preliminary use in metal ion extraction. ResearchGate. Available at: [Link]
-
Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. NIH. Available at: [Link]
-
Greener and facile aqueous synthesis of pyrazoles using Amberlyst-70 as a recyclable catalyst. Taylor & Francis Online. Available at: [Link]
-
Recent Advances in Development of Bioactive Fluorinated Pyrazole Derivatives: A Review. ChemistrySelect. Available at: [Link]
-
Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. ResearchGate. Available at: [Link]
-
Recent Trends in Analytical Techniques for Impurity Profiling. Bentham Science. Available at: [Link]
-
Synthesis and Antimicrobial Activity of Fluorine Containing Pyrazole-clubbed Dihydropyrimidinones. Indian Journal of Pharmaceutical Sciences. Available at: [Link]
-
Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. Request PDF - ResearchGate. Available at: [Link]
-
Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews. Available at: [Link]
-
Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
Fluorinated Pyrazoles: From Synthesis to Applications. Request PDF - ResearchGate. Available at: [Link]
-
Evaluation of analytical methods for fluorine in biological and related materials. PubMed. Available at: [Link]
-
Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International. Available at: [Link]
Sources
- 1. egrove.olemiss.edu [egrove.olemiss.edu]
- 2. researchgate.net [researchgate.net]
- 3. Fluorinated and Non-Fluorinated 1,4-Diarylpyrazoles via MnO2-Mediated Mechanochemical Deacylative Oxidation of 5-Acylpyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. academic.oup.com [academic.oup.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Synthesis, crystal structure, and optical properties of fluorinated poly(pyrazole) ligands and in silico assessment of their affinity for volatile organic compounds - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Synthesis, crystal structure, and optical properties of fluorinated poly(pyrazole) ligands and in silico assessment of their affinity for volatile organic compounds - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. thieme-connect.de [thieme-connect.de]
- 16. biomedres.us [biomedres.us]
- 17. researchgate.net [researchgate.net]
- 18. applications.emro.who.int [applications.emro.who.int]
- 19. ijpsonline.com [ijpsonline.com]
minimizing side reactions during pentafluoroethyl pyrazole functionalization
Welcome to the technical support center for the synthesis and functionalization of pentafluoroethyl pyrazoles. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important, yet challenging, class of compounds. The strong electron-withdrawing nature of the pentafluoroethyl (C2F5) group significantly influences the reactivity of the pyrazole core, often leading to specific side reactions. This guide provides in-depth, field-proven insights to help you anticipate, troubleshoot, and minimize these unwanted pathways.
Frequently Asked Questions (FAQs)
Q1: Why is the functionalization of pentafluoroethyl pyrazoles challenging?
A1: The pentafluoroethyl group is a potent electron-withdrawing group. This has several consequences for the reactivity of the pyrazole ring:
-
Reduced Nucleophilicity: The nitrogen atoms in the pyrazole ring are less nucleophilic, which can make N-functionalization reactions, such as alkylation and arylation, more difficult.
-
Increased Acidity: The N-H proton is more acidic, which can affect the choice of base and reaction conditions.
-
Altered Regioselectivity: The electronic and steric effects of the C2F5 group can influence the regioselectivity of both N- and C-functionalization reactions.[1][2]
-
Susceptibility to Nucleophilic Attack: While the pyrazole ring itself is electron-rich, the strong electron-withdrawing effect of the C2F5 group can make the ring more susceptible to nucleophilic attack under certain conditions.
Q2: What are the most common side reactions I should be aware of?
A2: The most frequently encountered side reactions during the functionalization of pentafluoroethyl pyrazoles include:
-
Dehalogenation: In cross-coupling reactions (e.g., Suzuki-Miyaura), the halogen substituent on the pyrazole ring can be replaced by a hydrogen atom.[3][4]
-
Homocoupling: Dimerization of the boronic acid or ester in Suzuki-Miyaura coupling is a common side reaction.[5][6]
-
Protodeboronation: The boronic acid or ester can be cleaved to the corresponding protonated arene before the desired cross-coupling can occur.[7]
-
Formation of Regioisomers: During N-alkylation of unsymmetrical pentafluoroethyl pyrazoles, a mixture of N1 and N2 alkylated products is often formed.[1][2][8]
-
Hydrolysis of Functional Groups: Certain functional groups on the pyrazole or coupling partner may be sensitive to the reaction conditions and undergo hydrolysis.
Q3: How does the position of the pentafluoroethyl group (C3 vs. C5) affect reactivity?
A3: The position of the C2F5 group has a significant impact on regioselectivity, particularly in N-alkylation. The two nitrogen atoms in the pyrazole ring are not equivalent when an unsymmetrical substituent is present. Generally, alkylation will be influenced by both steric hindrance and the electronic environment. The C2F5 group at the C3 position will sterically hinder the adjacent N2 position and electronically influence the N1 position. Conversely, a C5-C2F5 group will sterically hinder the N1 position. The choice of base and solvent can often be used to control the regioselectivity of these reactions.[1][2][8]
Troubleshooting Guides
Suzuki-Miyaura Coupling: Minimizing Dehalogenation and Homocoupling
The Suzuki-Miyaura reaction is a powerful tool for C-C bond formation. However, with electron-deficient heteroaromatics like pentafluoroethyl pyrazoles, side reactions such as dehalogenation and boronic acid homocoupling can be significant.[3][4][9]
Problem: Low yield of the desired cross-coupled product, with significant amounts of the dehalogenated pyrazole and/or homocoupled boronic acid derivative observed by LC-MS or NMR.
Troubleshooting Workflow:
Sources
- 1. mdpi.com [mdpi.com]
- 2. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (PDF) The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction [academia.edu]
- 4. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki-Miyaura cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
troubleshooting catalyst poisoning in fluorinated pyrazole coupling
Topic: Troubleshooting Catalyst Poisoning & Deactivation
Diagnostic Triage: Is it Poisoning or Instability?
Before altering reaction parameters, you must distinguish between catalyst poisoning (the catalyst is killed) and substrate instability (the starting material decomposes before reacting). Fluorinated pyrazoles are notorious for both.
Symptom Checker:
| Observation | Likely Diagnosis | Root Cause |
| Reaction stops < 10% conversion. Solution remains clear/yellow. | Inhibition (Coordination) | The pyrazole nitrogen is binding to Pd, displacing the ligand and creating a stable, inactive "off-cycle" complex. |
| Reaction stops < 10% conversion. Black precipitate forms immediately. | "Pd Black" Crash | Ligand detachment. The fluorinated ring is electron-poor, making the Pd-Ligand complex unstable, leading to agglomeration. |
| Full consumption of Boronic Acid , but low product yield. | Protodeboronation | Fluorine atoms on the pyrazole ring increase acidity, accelerating hydrolysis of the C-B bond (deboronation) faster than the catalytic cycle. |
| Reaction stalls at 50-60%. | Product Inhibition | The product (a biaryl pyrazole) is a better ligand than the substrate, poisoning the catalyst as the reaction progresses. |
The "Heterocycle Effect" & Coordination Poisoning[1]
The Issue: Pyrazoles are excellent Lewis bases. In the catalytic cycle, the Palladium(0) or Palladium(II) species is electron-deficient. The nitrogen lone pair on the pyrazole (especially if unprotected) binds irreversibly to the Palladium, ejecting your phosphine ligand and shutting down the cycle.
Mechanism of Failure
The diagram below illustrates the "Off-Cycle" trap where the pyrazole intercepts the active catalyst.
Figure 1: The "Heterocycle Effect" where pyrazole nitrogen coordination sequesters the Pd(II) intermediate, preventing transmetallation.
Solution: The Ligand Shield
To prevent this, you must use bulky, electron-rich ligands that sterically crowd the Palladium center, making it physically impossible for the pyrazole nitrogen to bind while still allowing the reaction to proceed.
Recommended Ligand Systems (Buchwald Generation):
| Ligand | Application Context | Why it works |
| XPhos | First Line Defense. General purpose for heteroaryl chlorides. | Extremely bulky isopropyl groups prevent N-coordination. |
| SPhos | Stability Specialist. Best if boronic acid is unstable. | High activity allows the reaction to finish before deboronation occurs. |
| BrettPhos | Difficult Substrates. For electron-poor fluorinated aryl halides. | Electronic tuning favors oxidative addition of difficult C-F/C-Cl bonds. |
| RuPhos | Steric Bulk. Use if the coupling partner is ortho-substituted. | Specialized for sterically demanding couplings.[1] |
Protocol Tip: Do not generate these in situ from Pd(OAc)₂. Use Precatalysts (e.g., XPhos Pd G4) . In situ generation has an induction period where the unprotected Pd is vulnerable to pyrazole poisoning immediately.
Addressing Fluorine-Induced Instability (Protodeboronation)
The Issue: Fluorine atoms are highly electronegative. On a pyrazole ring, they withdraw electron density, making the C-B bond (boronic acid) highly susceptible to hydrolysis by water/base. Your starting material destroys itself before it can couple.
Troubleshooting Protocol:
-
Switch Base: Move from strong bases (KOH, NaOH) to weak, anhydrous bases.
-
Recommendation:K₃PO₄ (anhydrous) or K₂CO₃ .
-
-
Solvent System: Eliminate water if possible, or use a biphasic system where the boronic acid stays in the organic layer.
-
Recommendation:n-Butanol or Dioxane/Water (10:1) .
-
-
MIDA Boronates: If the boronic acid degrades too fast, switch to a MIDA boronate or Trifluoroborate salt (BF3K). These slowly release the active species, keeping the concentration low and preventing side reactions.
Impurity Management (The Hidden Poisons)
Fluorinated pyrazoles are often synthesized via cyclization with hydrazines or from thiophene precursors. This leaves trace impurities that are fatal to Pd catalysts.
Common Impurities & Fixes:
-
Sulfur (from thiophene routes): Irreversibly binds Pd.
-
Fix: Wash starting material with bleach (NaOCl) or treat with Raney Nickel (carefully!) before coupling.
-
-
Hydrazine (unreacted): Reduces Pd(II) to Pd black immediately.
-
Fix: Ensure starting material is recrystallized from an acidic solvent (EtOH/HCl) to remove hydrazine salts.
-
-
Halide Contamination (Iodide): If you made the bromide via an iodide intermediate, trace I⁻ inhibits the reaction by binding too strongly.
-
Fix: Wash with aqueous Ag₂CO₃ or switch to a triflate/tosylate leaving group.
-
Step-by-Step Troubleshooting Workflow
Follow this logic tree to resolve your specific failure.
Figure 2: Decision Matrix for Fluorinated Pyrazole Coupling Failure.
Validated Experimental Protocol
Context: Coupling a fluorinated pyrazole boronic acid with an aryl chloride.
Standard Operating Procedure (SOP):
-
Reagents:
-
Aryl Chloride (1.0 equiv)
-
Fluorinated Pyrazole Boronic Acid (1.5 equiv) - Excess is crucial due to deboronation.
-
Catalyst: XPhos Pd G4 (2-3 mol%) - Do not use Pd(PPh3)4.
-
Base: K₃PO₄ (3.0 equiv, finely ground).
-
Solvent: 1,4-Dioxane : Water (4:1 ratio). Degassed.
-
-
Procedure:
-
Step 1 (Degassing): Sparge the solvent mixture with Argon for 15 minutes. Oxygen is a killer here.
-
Step 2 (Loading): Add solid reagents to the vial. Cycle vacuum/Argon 3 times.
-
Step 3 (Injection): Add degassed solvent via syringe.
-
Step 4 (Reaction): Heat to 60°C. Note: If using unstable boronic acids, start at 40°C and monitor.
-
Step 5 (Monitoring): Check HPLC at 1 hour. If <20% conversion, increase temp to 80°C.
-
-
Why this works:
-
XPhos Pd G4: Ensures immediate entry into the catalytic cycle without an induction period.
-
K₃PO₄: Mild enough to minimize deboronation but strong enough for transmetallation.
-
Argon Sparge: Prevents oxidation of the sensitive electron-rich ligand.
-
References
-
Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006).[2] "A Highly Active Catalyst for Suzuki−Miyaura Cross-Coupling Reactions of Heteroaryl Compounds."[2] Angewandte Chemie International Edition.
- Key Insight: Defines the use of dialkylbiaryl phosphine ligands (XPhos, SPhos) to overcome the "heterocycle effect" (poisoning by N-containing rings).
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids." Journal of the American Chemical Society.
- Key Insight: Specifically addresses fluorinated and heteroaryl boronic acids that undergo rapid protodeboronation, recommending prec
- Miyaura, N. (2002). "Cross-Coupling Reactions: A Practical Guide." Springer. Key Insight: Foundational text on the mechanism of transmetallation and the impact of base choice on boronic acid stability.
-
BenchChem Technical Support. (2025). "Preventing Catalyst Deactivation in Palladium-Catalyzed Reactions."
- Key Insight: General troubleshooting for Pd black formation and impurity management in industrial settings.
Sources
Technical Support Center: Purification of 4-methyl-3-(pentafluoroethyl)-1H-pyrazole
Current Status: Online Ticket ID: PYR-F5-PUR-001 Assigned Specialist: Senior Application Scientist, Fluorine Chemistry Div.[1]
Introduction: The "Fluorine Effect" in Purification
Welcome to the technical support hub for fluorinated heterocycles. You are likely working with 4-methyl-3-(pentafluoroethyl)-1H-pyrazole (Target Molecule).
Crucial Context: Unlike non-fluorinated pyrazoles, your molecule possesses a perfluoroalkyl (
-
Increased Acidity: The strong electron-withdrawing nature of the
group lowers the pKa of the N-H proton (making it more acidic). -
Decreased Basicity: The pyridine-like nitrogen is less available for protonation.
-
Lipophilicity: The molecule is significantly more soluble in non-polar and fluorinated solvents than standard pyrazoles.
Use the troubleshooting guides below to resolve specific purity issues.
Part 1: The Triage (Initial Assessment)[1]
Q: My crude product is a dark, viscous oil/tar. How do I initiate cleanup?
A: This is typical for pyrazole condensations involving hydrazine.[2] The color often comes from oxidized hydrazine oligomers or polymerized diketones. Do not attempt immediate recrystallization.
Protocol: The "pH Swing" Extraction
Because the
Step-by-Step Workflow:
-
Dissolution: Dissolve crude oil in MTBE (Methyl tert-butyl ether) or Ethyl Acetate .
-
Why: These solvents dissolve the fluorinated pyrazole well but often leave behind very polar tars.
-
-
Acid Wash (Removal of Basic Impurities): Wash the organic layer with 1M HCl .
-
Base Extraction (The Critical Step): Extract the organic layer with 1M NaOH (or 10%
). -
Re-Acidification: Acidify the aqueous layer carefully with conc. HCl to pH ~3-4.
-
Result: The product reprecipitates or oils out.
-
-
Final Extraction: Extract the cloudy aqueous mixture back into DCM or MTBE, dry over
, and concentrate.
Part 2: Removing Specific Impurities
Issue 1: Unreacted Hydrazine
Q: I detect hydrazine in my sample (using Tollens' reagent or GC). It persists after workup.
A: Hydrazine is sticky and toxic. Simple evaporation often fails.
The "Scavenger" Protocol:
-
Dissolve the crude pyrazole in a solvent (e.g., Ethanol or DCM).
-
Add 1.1 equivalents (relative to estimated hydrazine) of Benzaldehyde or Acetone .
-
Stir for 30 minutes.
-
Chemistry: Hydrazine reacts rapidly to form a hydrazone (e.g., benzalazine), which is lipophilic and chromatographically distinct.
-
-
Run a short silica plug or the "pH Swing" extraction (Part 1). The neutral hydrazone will stay in the organic layer during the Base Extraction step, while your pyrazole moves to the water.
Issue 2: Regioisomers & Tautomers
Q: My NMR shows split peaks. Do I have the wrong isomer?
A: For 1H-pyrazoles (unsubstituted on Nitrogen), the 3- and 5- positions are tautomeric.
-
In Solution: You will often see broad or split signals representing the equilibrium between 3-(pentafluoroethyl) and 5-(pentafluoroethyl) forms.[1] This is not an impurity.
-
In Solid State: One tautomer usually dominates.
However , if you suspect structural isomers (e.g., from incorrect condensation of the diketone), use Reverse Phase Chromatography .
Chromatography Strategy:
-
Stationary Phase: C18 Silica (Fluorinated compounds often streak on normal silica).[1]
-
Mobile Phase: Water/Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) .[1]
-
Why TFA? It suppresses the ionization of the pyrazole, sharpening the peak shape.
-
Part 3: Visualization of Purification Logic
The following diagram illustrates the decision matrix for purifying your fluorinated pyrazole.
Caption: Workflow for isolating 4-methyl-3-(pentafluoroethyl)-1H-pyrazole based on the acidity conferred by the fluorinated group.
Part 4: Solvent Compatibility Data
The
| Solvent System | Solubility Prediction | Application |
| Water (Neutral) | Low | Washing inorganic salts. |
| Water (Basic pH > 10) | High | Extraction of product (forms salt).[1] |
| Dichloromethane (DCM) | High | General handling/extraction. |
| Hexane/Heptane | Moderate to Low | Anti-solvent for recrystallization. |
| Toluene | Moderate | Good for hot recrystallization. |
| Methanol/Ethanol | High | Avoid for recrystallization (too soluble). |
| Trifluoroethanol (TFE) | Very High | Specialized chromatography solvent. |
Part 5: Frequently Asked Questions (FAQs)
Q: Can I distill this compound? A: Yes, but with caution. Fluorinated pyrazoles are generally volatile.
-
Requirement: High vacuum (<1 mbar) is essential.
-
Warning: Ensure all hydrazine is removed before heating, as hydrazine + organics + heat = explosion risk.[1]
Q: Why is my yield lower than expected after the base extraction?
A: The pKa of the
Q: How do I confirm the structure? A:
-
19F NMR: Look for the characteristic pattern of the pentafluoroethyl group (usually two distinct multiplets around -85 ppm (
) and -110 ppm ( )).[1] -
13C NMR: The carbons attached to fluorine will show splitting (quartets/triplets) due to C-F coupling (
).[1]
References
-
Synthesis and Properties of Fluorinated Pyrazoles Source: National Institutes of Health (PMC) Link:[1][1]
-
Acidity and Extraction of Fluorinated Heterocycles Source: Google Patents (EP4219454A1) Link:[1]
-
Regioselectivity and Tautomerism in Fluorinated Pyrazoles Source: ResearchGate (J. Org. Chem) Link:[1][6]
-
pKa Values of Nitrogen Heterocycles Source: University of Tartu (Evans pKa Table Data) Link:
Sources
- 1. Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CN105347319A - Method for removing organic impurities in hydrazine hydrate prepared through ketazine method - Google Patents [patents.google.com]
- 4. scispace.com [scispace.com]
- 5. US11299463B2 - Process for the manufacture of pyrazoles or pyrimidones - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the ¹H and ¹⁹F NMR Characterization of 4-methyl-3-(pentafluoroethyl)-1H-pyrazole
Introduction: The Significance of Fluorinated Pyrazoles in Modern Chemistry
Fluorinated heterocyclic compounds are cornerstones of modern medicinal chemistry and materials science.[1] The strategic incorporation of fluorine atoms can dramatically alter a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity, making it a powerful tool for drug development professionals.[2] Among these scaffolds, pyrazoles featuring fluoroalkyl groups are particularly prominent in bioactive molecules.[1]
Precise structural elucidation is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive technique for this purpose. For fluorine-containing molecules, a combined ¹H and ¹⁹F NMR analysis provides a comprehensive and unambiguous characterization. The ¹⁹F nucleus is ideal for NMR studies due to its 100% natural abundance, high sensitivity (nearly 83% of ¹H), and an exceptionally wide range of chemical shifts that are exquisitely sensitive to the local electronic environment.[3][4]
This guide provides an in-depth analysis and comparison of the ¹H and ¹⁹F NMR spectral features of 4-methyl-3-(pentafluoroethyl)-1H-pyrazole. We will dissect the expected chemical shifts, multiplicities, and coupling constants, explaining the causal relationships between the molecule's structure and its spectral output. This document serves as a practical reference for researchers engaged in the synthesis and characterization of novel fluorinated compounds.
Part 1: The ¹H NMR Spectrum - A Proton's Perspective
The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. The powerful electron-withdrawing nature of the pentafluoroethyl (C₂F₅) group exerts a significant deshielding effect on the nearby protons of the pyrazole ring, causing their signals to appear at a higher chemical shift (downfield) than in non-fluorinated analogues.[5]
-
N-H Proton (H1): The proton attached to the nitrogen is typically acidic and often appears as a broad singlet far downfield. In pyrazole itself, this resonance can be found around 13.6 ppm in CDCl₃.[6] For 4-methyl-3-(pentafluoroethyl)-1H-pyrazole, this signal is expected in the δ 12.5-14.0 ppm range. Its broadness is due to quadrupole broadening from the adjacent ¹⁴N nucleus and potential prototropic exchange.
-
C-H Proton (H5): This is the sole proton directly attached to the pyrazole ring carbon. It experiences strong deshielding from the adjacent C₂F₅ group. Furthermore, it will be subject to spin-spin coupling. The most significant couplings are expected to be a four-bond coupling (⁴J) to the methyl protons and a four-bond coupling (⁴J) to the CF₂ fluorine nuclei. This will likely result in a complex multiplet, predicted to be a quartet of triplets (qt) , appearing in the δ 7.5-7.8 ppm region.
-
Methyl Protons (CH₃): The methyl group at the C4 position is less affected by the C₂F₅ group. Its signal is expected in the typical alkyl region for substituted pyrazoles, around δ 2.2-2.4 ppm . This signal will be split by the C5-H proton into a doublet . Further, long-range coupling to the CF₂ group (⁵J) might introduce additional complexity, potentially resulting in a doublet of triplets.
Part 2: The ¹⁹F NMR Spectrum - Unveiling the Fluorine Environment
¹⁹F NMR spectroscopy offers a highly sensitive and resolved view of the fluorine atoms. The chemical shifts are spread over a wide range, making signal overlap rare even in complex molecules.[7] The spectrum of 4-methyl-3-(pentafluoroethyl)-1H-pyrazole is defined by the two distinct fluorine environments: the trifluoromethyl (CF₃) group and the difluoromethylene (CF₂) group.
-
Trifluoromethyl Group (-CF₃): The CF₃ group is expected to resonate in the typical range for such groups attached to another perfluorinated carbon, approximately δ -80 to -85 ppm (relative to CFCl₃).[8] Due to three-bond coupling (³J_FF) with the two adjacent fluorine atoms of the CF₂ group, this signal will appear as a well-defined triplet .
-
Difluoromethylene Group (-CF₂-): The CF₂ group is directly attached to the pyrazole ring and is therefore in a different electronic environment than the CF₃ group. Its signal will appear further downfield, anticipated in the δ -108 to -115 ppm range.[8] This signal will be split into a quartet by the three fluorine atoms of the adjacent CF₃ group (³J_FF). Each peak of this quartet may be further split by the C5-H proton (⁴J_HF), though this coupling might not be fully resolved depending on the spectrometer's resolution.
Part 3: Data Summary and Comparison
The following table summarizes the predicted ¹H and ¹⁹F NMR data for 4-methyl-3-(pentafluoroethyl)-1H-pyrazole, providing a direct comparison of the key spectral parameters.
| Nucleus | Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| ¹H | N-H | 12.5 - 14.0 | br s (broad singlet) | - |
| ¹H | C5-H | 7.5 - 7.8 | qt (quartet of triplets) | ⁴J_HH ≈ 0.5-1.5 Hz; ⁴J_HF ≈ 1-3 Hz |
| ¹H | C4-CH₃ | 2.2 - 2.4 | d (doublet) | ⁴J_HH ≈ 0.5-1.5 Hz |
| ¹⁹F | -CF₂- | -108 to -115 | q (quartet) | ³J_FF ≈ 5-10 Hz |
| ¹⁹F | -CF₃ | -80 to -85 | t (triplet) | ³J_FF ≈ 5-10 Hz |
Part 4: Visualizing the Spin-Spin Coupling Network
Understanding the through-bond scalar coupling (J-coupling) network is crucial for confirming the molecular structure.[9][10] The following diagram illustrates the key coupling interactions within 4-methyl-3-(pentafluoroethyl)-1H-pyrazole.
Caption: Spin-spin (J-coupling) network in 4-methyl-3-(pentafluoroethyl)-1H-pyrazole.
Part 5: Experimental Protocol for High-Quality NMR Acquisition
Acquiring reliable and high-resolution NMR data requires a standardized and robust protocol. The following steps provide a validated workflow for the characterization of fluorinated pyrazoles.
1. Sample Preparation:
- Weigh approximately 5-10 mg of the purified compound.
- Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube. DMSO-d₆ is often preferred for observing exchangeable protons like N-H.[11]
- Add a small amount of an internal standard, such as tetramethylsilane (TMS) for ¹H NMR (δ 0.00 ppm). For ¹⁹F NMR, an external reference of CFCl₃ (δ 0.00 ppm) or an internal reference like hexafluorobenzene (δ -164.9 ppm) can be used.[12][13]
2. Instrument Setup (400 MHz Spectrometer or higher):
- Insert the sample into the NMR magnet.
- Lock the spectrometer onto the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical lock signal.
- Tune and match the probe for both the ¹H and ¹⁹F frequencies to ensure maximum sensitivity. For instruments with advanced probes, such as the JEOL ROYAL-HFX, automated tuning procedures can be utilized.[2]
3. ¹H NMR Acquisition:
- Experiment: Standard 1D proton pulse sequence (e.g., 'zg30').
- Spectral Width: Set to approximately 16 ppm to cover all expected signals.
- Number of Scans: 16 to 64 scans, depending on sample concentration.
- Relaxation Delay (d1): 2-5 seconds to allow for full relaxation of the nuclei.
- Acquisition Time: ~2-3 seconds for good digital resolution.
4. ¹⁹F NMR Acquisition:
- Experiment: Standard 1D fluorine pulse sequence.
- Spectral Width: Set to a wide range, e.g., 250 ppm (-200 to +50 ppm), to ensure all fluorine signals are captured. The large chemical shift dispersion is a key feature of ¹⁹F NMR.[4]
- Number of Scans: 64 to 256 scans.
- Relaxation Delay (d1): 2-5 seconds.
- Proton Decoupling: For a simplified spectrum showing only ¹⁹F-¹⁹F couplings, use a proton-decoupled pulse sequence (¹⁹F{¹H}). Comparing the coupled and decoupled spectra is a powerful method for identifying ¹H-¹⁹F couplings.[14]
5. Data Processing:
- Apply Fourier transformation to the acquired Free Induction Decay (FID).
- Perform phase correction and baseline correction to obtain a clean spectrum.
- Calibrate the chemical shift axis using the internal standard (TMS for ¹H).
- Integrate the signals to determine the relative ratios of the different nuclei.
- Analyze the multiplicities and measure the coupling constants (in Hz).
Conclusion
The comprehensive NMR characterization of 4-methyl-3-(pentafluoroethyl)-1H-pyrazole is readily achievable through a combined ¹H and ¹⁹F spectroscopic approach. The ¹H spectrum is defined by the significant downfield shift of the C5-H proton due to the deshielding effect of the C₂F₅ group. The ¹⁹F spectrum provides two clear and well-separated signals for the CF₂ and CF₃ groups, whose multiplicities directly confirm their connectivity. The analysis of the spin-spin coupling constants in both spectra provides irrefutable evidence for the molecular structure. This guide provides the predictive data and experimental framework necessary for researchers to confidently identify and characterize this and structurally related fluorinated pyrazoles, facilitating the advancement of fluorine chemistry in drug discovery and materials science.
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I. Alkorta, J. Elguero, "A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles," Magnetochemistry, 2024. [Link]
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H. B. Suthar, et al., "SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES," Indian Journal of Heterocyclic Chemistry, 2013. [Link]
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ResearchGate, "1 H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole...," ResearchGate, N.D. [Link]
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F. Rico-Yuste, et al., "The 1H NMR spectrum of pyrazole in a nematic phase," Magnetic Resonance in Chemistry, 2016. [Link]
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ResearchGate, "1 H-NMR and 19 F-NMR chemical shifts of compounds 4a-c (δ, ppm, in DMSO-d 6 )," ResearchGate, N.D. [Link]
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Wikipedia, "Fluorine-19 nuclear magnetic resonance spectroscopy," Wikipedia, N.D. [Link]
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A. Virgili, et al., "Determination of Magnitudes and Relative Signs of 1H–19F Coupling Constants through 1D- and 2D-TOCSY Experiments," The Journal of Organic Chemistry, 2013. [Link]
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Royal Society of Chemistry, "Supplementary information for A 19F-MRI probe for the detection of Fe(II) ions in an aqueous system," RSC Publishing, N.D. [Link]
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J. T. Gerig, "Fluorine NMR," University of California, Santa Barbara, 2001. [Link]
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C. C. Claramunt, et al., "19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole," Molecules, 2017. [Link]
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B. R. Lang, et al., "19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species," Beilstein Journal of Organic Chemistry, 2017. [Link]
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A. S. Dudnik, et al., "A practical three-component reaction towards novel fluoroalkyl-substituted pyrazoles," Organic & Biomolecular Chemistry, 2015. [Link]
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University of Durham, "19Flourine NMR," Durham University Website, N.D. [Link]
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M. V. Galkin, et al., "A Quest for Effective 19F NMR Spectra Modeling: What Brings a Good Balance Between Accuracy and Computational Cost in Fluorine Chemical Shift Calculations?," International Journal of Molecular Sciences, 2024. [Link]
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X. Chen, et al., "Chirality Sensing of N-Heterocycles via 19F NMR," JACS Au, 2023. [Link]
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S. F. Wu, et al., "Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA," Journal of the American Chemical Society, 2004. [Link]
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G. A. Facey, "PSYCHE to Evaluate 1H-19F Coupling Constants," University of Ottawa NMR Facility Blog, 2017. [Link]
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Comparative Guide: Trifluoromethyl (-CF3) vs. Pentafluoroethyl (-C2F5) Pyrazoles in Drug Design
Executive Summary
In medicinal chemistry and agrochemical development, the pyrazole ring is a privileged scaffold.[1] Optimizing this core often involves a "fluorine scan," where the trifluoromethyl group (-CF3 ) is the industry standard for modulating metabolic stability and lipophilicity. However, the pentafluoroethyl group (-C2F5 ) has emerged as a critical alternative when deeper hydrophobic pocket penetration or enhanced metabolic shielding is required.
This guide objectively compares these two motifs, analyzing their physicochemical divergence, synthetic accessibility, and impact on bioactivity.
Physicochemical Profiling: The Data
The decision to switch from -CF3 to -C2F5 is rarely driven by electronic changes, as their electron-withdrawing power is nearly identical. The driver is steric bulk and lipophilicity .
Comparative Metrics Table
| Property | Parameter | Trifluoromethyl (-CF3) | Pentafluoroethyl (-C2F5) | Impact on Bioactivity |
| Electronic | Hammett | 0.54 | 0.52 | Negligible. Both are strong electron-withdrawing groups (EWG), deactivating the pyrazole ring similarly [1]. |
| Lipophilicity | Hansch | 0.88 | 1.30 – 1.50 | High. -C2F5 significantly increases LogP, improving membrane permeability but potentially hurting solubility [2]. |
| Steric Bulk | Taft | -2.40 | -3.70 | Critical. -C2F5 is much bulkier. It mimics a tert-butyl group in some rotational conformations, whereas -CF3 mimics an isopropyl group [1]. |
| Bond Length | C-C bond | N/A | ~1.54 Å (C-C chain) | -C2F5 extends the pharmacophore, potentially reaching deeper into hydrophobic pockets. |
Key Insight: The -C2F5 group is not merely a "longer" -CF3. Due to the hyperconjugation and the larger van der Waals radius of fluorine (1.47 Å vs 1.2 Å for Hydrogen), the -C2F5 group creates a rigid, hydrophobic "sled" that can occlude metabolic sites more effectively than -CF3, provided the binding pocket can accommodate the extra volume [3].
Synthetic Accessibility & Methodologies
While -CF3 pyrazoles are ubiquitous due to the availability of trifluoroacetic anhydride, -C2F5 derivatives require specific perfluorinated precursors.
Core Synthetic Route: Cyclocondensation
The most robust method for generating both analogues is the cyclocondensation of hydrazines with fluorinated 1,3-diketones.
Protocol: General Synthesis of 3-Perfluoroalkyl Pyrazoles
Objective: Synthesize a 3-substituted pyrazole core to evaluate substituent effects.
Reagents:
-
A (CF3): 4,4,4-Trifluoro-1-phenylbutane-1,3-dione.
-
B (C2F5): 4,4,5,5,5-Pentafluoro-1-phenylpentane-1,3-dione (prepared via Claisen condensation of acetophenone and ethyl pentafluoropropionate).
-
Hydrazine: Phenylhydrazine or Hydrazine hydrate.
Step-by-Step Methodology:
-
Diketo Formation (For C2F5 precursor):
-
Dissolve acetophenone (1.0 eq) in anhydrous THF.
-
Add LiHMDS (1.1 eq) at -78°C to generate the enolate.
-
Cannulate ethyl pentafluoropropionate (1.2 eq) into the solution.
-
Stir for 2h, quench with HCl. Isolate the 1,3-diketone via extraction.
-
-
Cyclization:
-
Dissolve the fluorinated 1,3-diketone (1.0 mmol) in Ethanol (5 mL).
-
Add Hydrazine derivative (1.1 mmol).
-
Catalyst: Add catalytic HCl (2 drops) to accelerate dehydration.
-
Reflux: Heat at 80°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1).
-
-
Workup:
-
Evaporate solvent. Redissolve in EtOAc, wash with NaHCO3.
-
Purify via silica gel chromatography.
-
Validation:
-
19F NMR: -CF3 appears as a singlet ~ -62 ppm. -C2F5 appears as two signals: -85 ppm (CF3) and -115 ppm (CF2) [4].
Bioactivity & SAR Logic
When should you deploy the Pentafluoroethyl group?
The "Lipophilic Anchor" Effect
In kinase inhibitors and SDHI fungicides, the -C2F5 group often outperforms -CF3 when the binding pocket has a deep, narrow hydrophobic channel. The -C2F5 group acts as a "lipophilic anchor," increasing residence time (
Metabolic Stability (The "Fluorine Shield")
The -C2F5 group provides a larger exclusion volume than -CF3.
-
Mechanism: It blocks Cytochrome P450 approach to adjacent aromatic rings more effectively than -CF3.
-
Trade-off: The increased lipophilicity (LogP +0.5 vs CF3) can increase non-specific binding and intrinsic clearance (
) if not balanced by polar groups elsewhere in the molecule [5].
Decision Framework: Optimization Workflow
The following diagram illustrates the logical decision process for choosing between -CF3 and -C2F5 during lead optimization.
Figure 1: Strategic decision tree for substituting trifluoromethyl with pentafluoroethyl groups in pyrazole-based drug candidates.
Strategic Recommendations
-
Use -CF3 First: Always start with the trifluoromethyl pyrazole. It is commercially cheaper, easier to synthesize, and provides a baseline for electronic effects without excessive steric bulk.
-
Switch to -C2F5 if:
-
Potency is plateaued: You suspect the hydrophobic pocket is not fully occupied.
-
Metabolic Hotspot: The pyrazole ring or adjacent aryl group is suffering oxidative metabolism. The -C2F5 tail can sterically shield these sites better than -CF3.
-
-
Avoid -C2F5 if:
-
LogD is > 4.0: The addition of -C2F5 will likely push the compound into "brick dust" territory (poor solubility).
-
Steric Constraint: The binding pocket is shallow. The -C2F5 group has a significant steric footprint (
) and will cause a clash, abolishing activity.
-
References
-
Hansch, C., Leo, A., & Taft, R. W. (1991).[2] A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews. 2
-
Wang Lab. (n.d.). A survey of Hammett substituent constants and resonance and field parameters. University of Pittsburgh. 3
-
Inoue, M., et al. (2020).[4][5] The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. NIH National Library of Medicine. 6[7]
-
Saucier, M. A. (2020). Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions. University of Mississippi. 8
-
Meanwell, N. A. (2018). Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal. 4
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A Senior Application Scientist's Guide to Differentiating Pentafluoroethyl Pyrazole Isomers by Mass Spectrometry
Introduction
The incorporation of fluorinated moieties, such as the pentafluoroethyl (C₂F₅) group, into heterocyclic scaffolds is a cornerstone of modern medicinal and agrochemical development.[1] The resulting compounds often exhibit enhanced metabolic stability, binding affinity, and lipophilicity. Pyrazoles, a class of five-membered aromatic heterocycles, are privileged structures in drug discovery, appearing in numerous FDA-approved drugs.[2] The combination of these two components yields pentafluoroethyl pyrazoles, a class of molecules with significant therapeutic potential.
A critical challenge in the synthesis and development of these compounds is the formation of constitutional isomers, where the pentafluoroethyl group can be attached to either a nitrogen (N-substituted) or a carbon (C-substituted) atom of the pyrazole ring. Differentiating these isomers is non-trivial but essential, as their biological activities can vary dramatically. Mass spectrometry (MS) offers a powerful analytical solution for this purpose. The fragmentation patterns generated within a mass spectrometer are intrinsically linked to molecular structure, providing a veritable fingerprint for isomer identification.
This guide provides an in-depth comparison of the predicted mass spectrometric fragmentation patterns of N-pentafluoroethyl and C-pentafluoroethyl pyrazoles under both hard (Electron Ionization) and soft (Electrospray Ionization) conditions. We will explore the causal mechanisms behind the fragmentation, offering field-proven insights to guide researchers in their analytical workflows.
PART 1: Foundational Principles of Pyrazole Fragmentation
Before comparing isomers, it is crucial to understand the fragmentation behavior of the core pyrazole ring and the influence of the powerful electron-withdrawing pentafluoroethyl group.
Electron Ionization (EI) of the Unsubstituted Pyrazole Core
Electron Ionization (EI) is a high-energy ("hard") technique that bombards molecules with 70 eV electrons, inducing ionization and extensive fragmentation.[3] The fragmentation of the parent 1H-pyrazole (C₃H₄N₂, MW=68) provides a fundamental baseline. The NIST reference spectrum shows that the molecular ion (m/z 68) is prominent, and its fragmentation is dominated by two key pathways.[4]
The primary fragmentation involves the cleavage of the weakest bond, the N-N bond, followed by rearrangement and expulsion of a stable hydrogen cyanide (HCN) molecule, yielding a characteristic fragment at m/z 41. A secondary pathway involves the loss of a nitrogen molecule (N₂), a common feature for many nitrogen-containing heterocycles, resulting in a fragment at m/z 40.[5]
Caption: Foundational EI Fragmentation of the Pyrazole Ring.
The Influence of the Pentafluoroethyl (C₂F₅) Substituent
The C₂F₅ group is a potent electron-withdrawing substituent due to the high electronegativity of fluorine. Its presence dramatically influences fragmentation in two ways:
-
Inductive Effect: It weakens adjacent bonds. A C-C bond or C-N bond next to the C₂F₅ group will be more susceptible to cleavage.
-
Fragment Stability: The C₂F₅ group can be lost as a stable radical (•C₂F₅) or through rearrangements involving fluorine atoms. Common fragmentations within perfluoroalkyl chains include the loss of CF₃• and the elimination of neutral molecules like HF.[6]
Electrospray Ionization and Tandem Mass Spectrometry (ESI-MS/MS)
In contrast to EI, Electrospray Ionization (ESI) is a "soft" ionization technique that typically generates protonated molecules, denoted as [M+H]⁺, with minimal initial fragmentation.[7] To obtain structural information, tandem mass spectrometry (MS/MS) is employed. In this process, the [M+H]⁺ ion is isolated, activated by collision with an inert gas (Collision-Induced Dissociation, CID), and then fragmented.[2] This controlled fragmentation of an even-electron ion follows different chemical logic than the fragmentation of the odd-electron radical cations produced by EI.[8]
PART 2: Comparative Fragmentation Analysis of Pentafluoroethyl Pyrazole Isomers
We will now predict and compare the fragmentation patterns for two representative isomers: 1-(pentafluoroethyl)-1H-pyrazole (N-substituted) and 3-(pentafluoroethyl)-1H-pyrazole (C-substituted). Both have a molecular weight of 186 g/mol .
Isomer Differentiation under Electron Ionization (EI-MS)
Under the high-energy conditions of EI, the initial location of the C₂F₅ group—on the nitrogen versus the carbon—will create highly diagnostic differences in the resulting mass spectrum.
Predicted Fragmentation of 1-(pentafluoroethyl)-1H-pyrazole (N-substituted)
For the N-substituted isomer, the N-C₂F₅ bond is significantly influenced by both the pyrazole ring and the fluoroalkyl group. The primary cleavage is expected to be the loss of the entire pentafluoroethyl group as a radical, which is a very stable leaving group.
Caption: Predicted EI Fragmentation of N-Pentafluoroethyl Pyrazole.
The most telling fragment is predicted to be at m/z 67 , corresponding to the pyrazole cation [C₃H₃N₂]⁺. This would likely be the base peak. The loss of a trifluoromethyl radical (•CF₃) to give a fragment at m/z 117 is also plausible.
Predicted Fragmentation of 3-(pentafluoroethyl)-1H-pyrazole (C-substituted)
For the C-substituted isomer, the C-C bond between the pyrazole ring and the C₂F₅ group is much stronger than the N-C bond in the other isomer. Therefore, direct loss of the entire •C₂F₅ group is less likely. Fragmentation will likely be initiated by cleavage within the C₂F₅ group or of the pyrazole ring itself.
Caption: Predicted EI Fragmentation of C-Pentafluoroethyl Pyrazole.
Here, the most characteristic fragmentation is the β-cleavage, breaking the C-C bond within the substituent to lose a trifluoromethyl radical (•CF₃), yielding a prominent ion at m/z 117 . This fragment is common to both isomers but is predicted to be the base peak for the C-substituted isomer. Ring fragmentation, such as the loss of N₂, would yield a fragment at m/z 158 , which would be absent in the N-substituted isomer's spectrum.
Comparison Summary Table (EI-MS)
| Predicted Fragment (m/z) | Proposed Structure/Loss | Expected Relative Abundance (N-substituted) | Expected Relative Abundance (C-substituted) | Diagnostic Value |
| 186 | [M]⁺• | Low to Medium | Medium | - |
| 167 | [M - F]⁺ | Low | Low | Low |
| 158 | [M - N₂]⁺• | Absent | Low to Medium | High (Indicates C-substitution) |
| 117 | [M - CF₃]⁺• | Medium | High (Base Peak) | High (Dominance suggests C-substitution) |
| 67 | [C₃H₃N₂]⁺ | High (Base Peak) | Absent | High (Indicates N-substitution) |
Isomer Differentiation under Tandem Mass Spectrometry (ESI-MS/MS)
Under ESI conditions, both isomers will readily form a protonated molecule at m/z 187 [M+H]⁺. The subsequent fragmentation via CID will be dictated by the location of the proton, which is most likely on the unsubstituted nitrogen (N2), and the different bond stabilities in the protonated structures.
Predicted Fragmentation of 1-(pentafluoroethyl)-1H-pyrazole [M+H]⁺ (N-substituted)
Fragmentation of the protonated N-substituted isomer is expected to proceed via rearrangements that facilitate the loss of stable neutral molecules. The loss of the entire C₂F₅H group is unlikely. Instead, the loss of HF is a highly probable pathway for fluoroalkyl compounds.
Caption: Predicted ESI-MS/MS of N-Pentafluoroethyl Pyrazole.
The key diagnostic fragment is expected to be the loss of hydrogen fluoride (HF), resulting in a major peak at m/z 167 . A rearrangement leading to the loss of tetrafluoroethylene (C₂F₄) could also produce a fragment at m/z 87 .
Predicted Fragmentation of 3-(pentafluoroethyl)-1H-pyrazole [M+H]⁺ (C-substituted)
For the C-substituted isomer, the protonated molecule has different fragmentation options. While HF loss is still possible, the stability of the C-C bond allows for ring-opening pathways to become more competitive.
Caption: Predicted ESI-MS/MS of C-Pentafluoroethyl Pyrazole.
The most differentiating pathway for the C-substituted isomer is predicted to be the initial loss of HCN from the pyrazole ring, yielding a prominent fragment at m/z 160 . This pathway is less likely for the N-substituted isomer where the substituent electronically deactivates the ring differently. The loss of HF (m/z 167) would also be observed, but the presence and intensity of the m/z 160 fragment would be the key identifier.
Comparison Summary Table (ESI-MS/MS)
| Predicted Fragment (m/z) | Proposed Neutral Loss | Expected Relative Abundance (N-substituted) | Expected Relative Abundance (C-substituted) | Diagnostic Value |
| 187 | [M+H]⁺ | Precursor Ion | Precursor Ion | - |
| 167 | HF | High | Medium | Medium (Common to both) |
| 160 | HCN | Low / Absent | High | High (Indicates C-substitution) |
| 87 | C₂F₄ | Medium | Low / Absent | High (Indicates N-substitution) |
PART 3: Experimental Protocols
To validate these predicted patterns, the following experimental setups are recommended.
Protocol for GC-EI-MS Analysis
This method is ideal for analyzing the volatile pyrazole isomers and generating the "hard" ionization fragmentation patterns discussed.
-
Sample Preparation:
-
Prepare a 100 µg/mL stock solution of the pentafluoroethyl pyrazole isomer in a suitable volatile solvent (e.g., ethyl acetate or dichloromethane).
-
Perform a serial dilution to a final concentration of 1-10 µg/mL for injection.
-
-
Gas Chromatography (GC) Method:
-
GC System: Agilent 8890 GC or equivalent.
-
Column: A mid-polarity column such as a DB-5ms (30 m x 0.25 mm x 0.25 µm) is recommended.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL in splitless mode.
-
Oven Program:
-
Initial temperature: 60°C, hold for 1 minute.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
-
Mass Spectrometry (MS) Method:
-
MS System: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40 - 400.
-
Protocol for LC-ESI-MS/MS Analysis
This method is used to generate and fragment the "soft" ionized protonated molecules.
-
Sample Preparation:
-
Prepare a 100 µg/mL stock solution in methanol or acetonitrile.
-
Dilute to a final concentration of 100 ng/mL in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
-
Liquid Chromatography (LC) Method:
-
LC System: Waters ACQUITY UPLC I-Class or equivalent.
-
Column: A C18 column such as a Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
Start at 5% B.
-
Linear gradient to 95% B over 5 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to initial conditions and re-equilibrate for 3 minutes.
-
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry (MS) Method:
-
MS System: Sciex Triple Quad 6500+ or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
IonSpray Voltage: +5500 V.
-
Source Temperature: 500°C.
-
Curtain Gas: 35 psi.
-
Acquisition Mode:
-
Full Scan (Q1): m/z 100-250 to identify the [M+H]⁺ ion at m/z 187.
-
Product Ion Scan (MS/MS): Isolate the precursor ion m/z 187. Apply a range of collision energies (e.g., 10-40 eV) to observe the fragmentation pattern.
-
-
Conclusion
The differentiation of N- and C-pentafluoroethyl pyrazole isomers is readily achievable using mass spectrometry by leveraging the predictable and distinct fragmentation pathways governed by the substituent's position.
-
Under Electron Ionization , the N-substituted isomer is characterized by the facile cleavage of the N-C₂F₅ bond, leading to a base peak at m/z 67 . The C-substituted isomer, in contrast, will preferentially fragment within the fluoroalkyl chain, showing a base peak at m/z 117 from the loss of a •CF₃ radical.
-
Under ESI-MS/MS , the fragmentation of the protonated molecule [M+H]⁺ provides clear differentiation. The N-substituted isomer is expected to show a primary neutral loss of HF (m/z 167 ), while the C-substituted isomer will show a characteristic loss of HCN (m/z 160 ).
By understanding these causal relationships between structure and fragmentation, researchers, scientists, and drug development professionals can confidently assign isomeric structures, ensuring the quality and integrity of their chemical entities and accelerating the development of novel therapeutics and agrochemicals.
References
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Mykhailiuk, P. K. (2015). Three-component synthesis of C2F5-substituted pyrazoles from C2F5CH2NH2·HCl, NaNO2 and electron-deficient alkynes. Beilstein Journal of Organic Chemistry, 11, 2193–2198. [Link]
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Young, E. R., et al. (2024). Unravel the in-Source Fragmentation Patterns of Per- and Polyfluoroalkyl Substances during Analysis by LC-ESI-HRMS. Environmental Science & Technology. [Link]
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NIST. (n.d.). 1H-Pyrazole. In NIST Chemistry WebBook. National Institute of Standards and Technology. [Link]
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Burford, N., et al. (2016). A simple tool for the direct introduction of air- and moisture-sensitive samples for analysis by electron ionization mass spectrometry. Dalton Transactions, 45(40), 15846–15850. [Link]
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Olar, R., et al. (2023). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Molecules, 28(3), 1332. [Link]
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van Thuijl, J., Klebe, K. J., & van Houte, J. J. (1970). The mass spectra of some pyrazole compounds. Organic Mass Spectrometry, 3(12), 1549-1558. [Link]
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Jha, A., et al. (2000). Mass fragmentation pattern of (Z)-2-(5-arylpyrazol-3-yl)-3-arylacrylonitriles. Indian Journal of Chemistry - Section B, 39B(12), 915-920. [Link]
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Al-Oqaili, R. A., et al. (2020). GC-MS analysis, antioxidant, and wound healing potential of Solenostemma arghel extracts in rats. Journal of King Saud University - Science, 32(1), 896-902. [Link]
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Phetkao, S., et al. (2024). Comparison of Untargeted and Markers Analysis of Volatile Organic Compounds with SIFT-MS and SPME-GC-MS to Assess Tea Traceability. Foods, 13(24), 3946. [Link]
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Lacerda, I. C., et al. (2021). Analysis of Isomeric Cannabinoid Standards and Cannabis Products by UPLC-ESI-TWIM-MS: a Comparison with GC-MS and GC × GC-QMS. Journal of the Brazilian Chemical Society, 32(9), 1845-1856. [Link]
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Olah, G. A., et al. (2023). HPLC-PDA VERSUS GC-MS IN THE ANALYSIS OF PARACETAMOL AND NON-STEROIDAL ANTI-INFLAMMATORY DRUGS IN WASTEWATER. Studia Universitatis Babes-Bolyai Chemia, 68(1), 23-34. [Link]
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The Tale of Two Substituents: A Comparative Guide to the Steric and Electronic Impact of Pentafluoroethyl vs. Ethyl Groups on the Pyrazole Ring
For the discerning researcher in medicinal chemistry and drug development, the choice of substituents on a heterocyclic scaffold is a critical decision that profoundly influences a molecule's physicochemical properties, and ultimately, its biological activity. The pyrazole ring, a ubiquitous motif in pharmaceuticals, offers a versatile platform for substitution. This guide provides an in-depth, objective comparison of two seemingly similar yet functionally divergent substituents: the humble ethyl group (-CH₂CH₃) and its fluorinated counterpart, the pentafluoroethyl group (-CF₂CF₃). By delving into their steric and electronic profiles, supported by experimental data and established chemical principles, we aim to equip researchers with the insights needed to make informed decisions in molecular design.
Unveiling the Contenders: A Physicochemical Overview
At first glance, the ethyl and pentafluoroethyl groups might appear to be simple alkyl appendages. However, the substitution of hydrogen with fluorine atoms dramatically alters their intrinsic properties.
Steric Presence: Beyond van der Waals Radii
The steric bulk of a substituent governs its spatial interactions within a molecule and with its biological target. While often simplistically viewed as "larger," the reality of the pentafluoroethyl group's steric hindrance is more nuanced.
| Substituent | Taft Steric Parameter (E_s) | van der Waals Volume (ų) (Calculated) |
| Ethyl (-CH₂CH₃) | -0.07[4] | ~45.4 |
| Pentafluoroethyl (-CF₂CF₃) | Not readily available (expected to be significantly more negative than ethyl) | ~72.5 |
| tert-Butyl (-C(CH₃)₃) | -1.54[4] | ~77.1 |
Table 1: Comparison of Steric Parameters. The van der Waals volumes are estimated using computational chemistry software and provide a theoretical measure of size.
The increased steric bulk of the pentafluoroethyl group can be attributed to the larger van der Waals radius of fluorine (1.47 Å) compared to hydrogen (1.20 Å) and the longer C-F bond length (ca. 1.35 Å) versus the C-H bond length (ca. 1.09 Å). This seemingly small difference is amplified by the presence of five fluorine atoms, leading to a considerably larger steric footprint.
Electronic Character: The Inductive Power of Fluorine
The electronic nature of a substituent dictates the electron density distribution within the pyrazole ring, influencing its reactivity, acidity/basicity, and potential for intermolecular interactions. The Hammett substituent constants (σ) provide a quantitative measure of a substituent's electronic effect.
The ethyl group is a weak electron-donating group through induction (+I effect). In contrast, the pentafluoroethyl group is a potent electron-withdrawing group due to the strong -I effect of the five highly electronegative fluorine atoms.
| Substituent | Hammett Meta Constant (σ_m) | Hammett Para Constant (σ_p) | Taft Polar Constant (σ)* |
| Ethyl (-CH₂CH₃) | -0.07[5] | -0.15[5] | -0.10[4] |
| Pentafluoroethyl (-CF₂CF₃) | ~0.45 (estimated) | ~0.52 (estimated) | ~1.2 (estimated) |
Table 2: Comparison of Electronic Parameters. The values for the pentafluoroethyl group are estimated based on data for related fluoroalkyl groups and theoretical calculations.
The strong electron-withdrawing nature of the pentafluoroethyl group significantly decreases the electron density of the pyrazole ring, which has profound consequences for its chemical behavior.
Figure 1: Conceptual diagram illustrating the opposing electronic effects of ethyl and pentafluoroethyl groups on a pyrazole ring.
Experimental Manifestations of Steric and Electronic Differences
The distinct steric and electronic properties of the ethyl and pentafluoroethyl groups lead to measurable differences in the structure, reactivity, and spectroscopic signatures of the corresponding pyrazole derivatives.
Conformational Preferences and Solid-State Packing: An X-ray Crystallography Perspective
X-ray crystallography provides definitive evidence of a molecule's three-dimensional structure in the solid state. A comparative analysis of analogous ethyl- and pentafluoroethyl-substituted pyrazoles would be expected to reveal significant differences in bond lengths, bond angles, and intermolecular packing.
Expected Differences in Crystal Structures:
-
Conformation: The bulkier pentafluoroethyl group would likely adopt a conformation that minimizes steric clashes with adjacent substituents and the pyrazole ring itself. This could lead to a greater torsion angle between the substituent and the ring compared to the ethyl group.
-
Intermolecular Interactions: Ethyl-substituted pyrazoles typically engage in van der Waals interactions and, if an N-H is present, hydrogen bonding. Pentafluoroethyl-substituted pyrazoles, in addition to these, can participate in halogen bonding and other non-covalent interactions involving the fluorine atoms, potentially leading to different crystal packing arrangements.
Figure 2: A typical experimental workflow for a comparative X-ray crystallographic study.
Spectroscopic Fingerprints: Insights from NMR
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the electronic environment of atoms within a molecule. A comparative ¹H and ¹³C NMR analysis of ethyl- and pentafluoroethyl-substituted pyrazoles would reveal characteristic chemical shift differences.
-
¹H NMR: The protons on the ethyl group would appear in the typical upfield region (around 1-3 ppm). The strong electron-withdrawing nature of the pentafluoroethyl group would cause a downfield shift for the protons on the pyrazole ring compared to the ethyl-substituted analogue.
-
¹³C NMR: The carbon atoms of the pentafluoroethyl group would exhibit complex splitting patterns due to coupling with the fluorine atoms. The pyrazole ring carbons in the pentafluoroethyl derivative would be shifted downfield relative to the ethyl derivative due to the deshielding effect of the electron-withdrawing group.
-
¹⁹F NMR: This technique would be essential for characterizing the pentafluoroethyl-substituted pyrazole, with the CF₂ and CF₃ groups showing distinct resonances and coupling patterns.
Reactivity and Acidity/Basicity: The Role of Electron Density
The electron density of the pyrazole ring is a key determinant of its reactivity.
-
Acidity of N-H Pyrazoles: The N-H proton of a pyrazole is weakly acidic. The electron-withdrawing pentafluoroethyl group will stabilize the conjugate base (pyrazolide anion) through induction, thereby increasing the acidity of the N-H proton compared to an ethyl-substituted pyrazole.
-
Basicity of the Pyrazole Ring: The lone pair of electrons on the sp²-hybridized nitrogen atom of the pyrazole ring imparts basic character. The electron-donating ethyl group enhances this basicity, while the electron-withdrawing pentafluoroethyl group significantly reduces it.
-
Electrophilic Aromatic Substitution: The pyrazole ring can undergo electrophilic substitution, typically at the C4 position. The electron-donating ethyl group would activate the ring towards this reaction, while the deactivating pentafluoroethyl group would make the ring much less susceptible to electrophilic attack.
Synthetic Methodologies: Accessing the Target Molecules
The synthesis of specifically substituted pyrazoles is a well-established area of organic chemistry.[7][8]
General Synthesis of 3,5-Disubstituted Pyrazoles
A common and versatile method for the synthesis of 3,5-disubstituted pyrazoles involves the condensation of a 1,3-dicarbonyl compound with hydrazine or a substituted hydrazine.
Figure 3: A simplified schematic of a common synthetic route to 3,5-disubstituted pyrazoles.
Experimental Protocol: Synthesis of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate [9]
-
Step 1: Formation of the Dioxo-ester Intermediate: Diethyl oxalate is reacted with an appropriate acetophenone derivative in the presence of a base like sodium ethoxide.
-
Step 2: Cyclization with Hydrazine: The resulting substituted ethyl-2,4-dioxo-4-phenylbutanoate derivative is treated with hydrazine hydrate in a suitable solvent such as glacial acetic acid to yield the desired ethyl 5-(substituted)-1H-pyrazole-3-carboxylate.
Synthesis of Pentafluoroethyl-Substituted Pyrazoles
The introduction of a pentafluoroethyl group often requires specialized reagents and reaction conditions. A recently developed three-component reaction provides an efficient route to C₂F₅-substituted pyrazoles.
Experimental Protocol: Three-Component Synthesis of C₂F₅-Substituted Pyrazoles
-
In situ Generation of Pentafluoroethyldiazomethane: C₂F₅CH₂NH₂·HCl is reacted with NaNO₂ in a biphasic system (e.g., dichloromethane/water).
-
[3+2] Cycloaddition: The in situ generated C₂F₅CHN₂ undergoes a [3+2] cycloaddition reaction with an electron-deficient alkyne.
-
Product Isolation: The reaction proceeds smoothly, often without the need for column chromatography to purify the final C₂F₅-substituted pyrazole product.
Implications for Drug Design and Development
The choice between an ethyl and a pentafluoroethyl substituent can have profound implications for the drug-like properties of a pyrazole-containing molecule.
-
Metabolic Stability: The C-F bond is significantly stronger than the C-H bond, making the pentafluoroethyl group much more resistant to oxidative metabolism compared to the ethyl group. This can lead to an increased in vivo half-life of the drug candidate.
-
Lipophilicity: The introduction of fluorine atoms generally increases the lipophilicity of a molecule. The pentafluoroethyl group will impart a significantly higher lipophilicity than the ethyl group, which can affect membrane permeability, protein binding, and solubility.
-
Binding Interactions: The larger steric bulk of the pentafluoroethyl group can be exploited to probe the size and shape of a binding pocket. Furthermore, the potential for fluorine-specific interactions, such as halogen bonding, can introduce new binding modes that are not possible with an ethyl group.
-
pKa Modulation: As discussed, the pentafluoroethyl group will lower the pKa of an N-H pyrazole and decrease the basicity of the ring. This can be crucial for optimizing the ionization state of a drug at physiological pH, which in turn affects its absorption, distribution, and target engagement.
Conclusion
The substitution of an ethyl group with a pentafluoroethyl group on a pyrazole ring is far from a trivial modification. It represents a strategic shift in both the steric and electronic landscape of the molecule. The pentafluoroethyl group introduces significant steric bulk and potent electron-withdrawing character, in stark contrast to the smaller, electron-donating ethyl group. These fundamental differences manifest in altered conformational preferences, spectroscopic properties, reactivity, and crucially, in the potential for modulating drug-like properties. A thorough understanding of these divergent impacts, as outlined in this guide, is paramount for the rational design of novel pyrazole-based therapeutics with optimized efficacy and pharmacokinetic profiles.
References
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The steric and electronic effects of aliphatic fluoroalkyl groups. ResearchGate. [Link]
-
Taft equation. Wikipedia. [Link]
-
Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. Thieme Chemistry. [Link]
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Steric parameters taft's steric factor (es) | PPTX. Slideshare. [Link]
-
Taft equation: Polar substituent constants, σ | PDF | Chemistry. Scribd. [Link]
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-
2,2,2-Trifluoroethyl 5-methyl-1H-pyrazole-3-carboxylate. National Center for Biotechnology Information. [Link]
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Lecture 18 - LFER for Sterics: The Taft Parameters. Indian Institute of Technology Madras. [Link]
-
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Synthesis of 3,5-disubstituted pyrazoles and their derivatives. ResearchGate. [Link]
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26.6: Correlations of Structure with Reactivity of Aromatic Compounds. Chemistry LibreTexts. [Link]
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Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI. [Link]
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Synthesis, Characterization of Some New 1,3,5-Trisubstituted Pyrazole Derivatives for Their Antifungal Potential. International Journal of Pharmaceutical Research & Allied Sciences. [Link]
-
Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. National Center for Biotechnology Information. [Link]
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Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. PubMed. [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Identification of 4-methyl-3-(pentafluoroethyl)-1H-pyrazole Isomers
For researchers, synthetic chemists, and professionals in drug development, the unambiguous structural elucidation of novel compounds is paramount. The synthesis of substituted pyrazoles, a scaffold of significant interest in medicinal chemistry, often yields a mixture of constitutional isomers. This guide provides an in-depth, technical comparison of the spectroscopic methods used to distinguish between two such isomers: 4-methyl-3-(pentafluoroethyl)-1H-pyrazole (Isomer 1) and 4-methyl-5-(pentafluoroethyl)-1H-pyrazole (Isomer 2) . This document moves beyond a simple recitation of techniques, offering insights into the causal relationships between molecular structure and spectral output, empowering researchers to make confident structural assignments.
The Challenge: Distinguishing Positional Isomers
The reaction of a non-symmetrical precursor, such as a β-diketone, with hydrazine often leads to the formation of two or more constitutional isomers. In the case of our target molecule, the cyclization can result in the pentafluoroethyl group being positioned at either the C3 or C5 position of the 4-methylpyrazole ring. Due to the tautomeric nature of the N-unsubstituted pyrazole ring, these two forms are in rapid equilibrium, which can complicate spectral interpretation. However, by leveraging a multi-technique spectroscopic approach, definitive identification is achievable.
Caption: Constitutional isomers of 4-methyl-3(5)-(pentafluoroethyl)-1H-pyrazole.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Isomer Identification
NMR spectroscopy is the most powerful tool for distinguishing between these isomers. A combination of one-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional (COSY, HSQC, HMBC, NOESY) experiments provides a comprehensive picture of the molecular framework.
A. ¹H NMR Spectroscopy: Probing the Proton Environment
The ¹H NMR spectrum will provide initial, crucial clues. The key diagnostic proton is the C5-H in Isomer 1 and the C3-H in Isomer 2.
-
Chemical Shift: The proton on the carbon bearing the pentafluoroethyl group (C3-H in Isomer 2) is expected to be deshielded (shifted downfield) compared to the proton adjacent to the methyl-substituted carbon (C5-H in Isomer 1). This is due to the strong electron-withdrawing nature of the C₂F₅ group.
-
Coupling: The pyrazole ring proton will likely appear as a singlet or a very finely split multiplet due to small long-range couplings. The methyl group at C4 will also present as a singlet. A broad signal, typically in the 10-14 ppm range, is characteristic of the N-H proton of the pyrazole ring[1].
B. ¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum, particularly with the aid of DEPT-135 and HSQC experiments, allows for the definitive assignment of all carbon atoms.
-
Chemical Shift of Pyrazole Carbons: The carbon atom directly attached to the pentafluoroethyl group (C3 in Isomer 1, C5 in Isomer 2) will be significantly influenced by the fluorine atoms. It will appear as a triplet due to one-bond ¹³C-¹⁹F coupling (¹J_CF). The carbon of the CF₂ group will be more deshielded than the CF₃ group.
-
¹³C-¹⁹F Coupling: Long-range coupling between the fluorine atoms and the pyrazole ring carbons will be observed. The magnitude of these coupling constants (ⁿJ_CF, where n > 1) is highly dependent on the number of bonds and their spatial orientation, providing a rich dataset for structural confirmation.
C. ¹⁹F NMR Spectroscopy: The Direct Signature of the Fluoroalkyl Group
¹⁹F NMR is indispensable for this analysis. The pentafluoroethyl group will give rise to two distinct signals: a triplet for the -CF₃ group and a quartet for the -CF₂- group, due to the three-bond ¹⁹F-¹⁹F coupling (³J_FF).
-
Chemical Shifts: The chemical shifts of the CF₂ and CF₃ groups are highly sensitive to their electronic environment. While subtle, a difference in the chemical shifts between the two isomers is expected. Based on data from analogous perfluoroalkyl-substituted pyrazoles, the CF₂ group in the 3-position is expected to be slightly downfield compared to the 5-position.
D. 2D NMR Spectroscopy: Connecting the Pieces
Two-dimensional NMR experiments are essential for unambiguously connecting the different parts of the molecule.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most definitive experiment for isomer assignment. Key correlations to look for are:
-
Isomer 1 (3-C₂F₅): A ³J correlation between the protons of the 4-methyl group and the C5 of the pyrazole ring. A ²J correlation between the 4-methyl protons and C4, and a ³J correlation to C3.
-
Isomer 2 (5-C₂F₅): A ³J correlation between the protons of the 4-methyl group and the C3 of the pyrazole ring. A ²J correlation between the 4-methyl protons and C4, and a ³J correlation to C5.
-
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity between protons. A key diagnostic observation would be a NOE correlation between the protons of the 4-methyl group and the pyrazole ring proton (C5-H in Isomer 1 or C3-H in Isomer 2). The intensity of this correlation can provide qualitative information about the internuclear distance.[2][3][4][5]
Caption: Overall analytical workflow for isomer identification.
Predicted NMR Data Comparison
The following table provides predicted NMR chemical shifts and coupling constants for the two isomers, based on data from structurally analogous compounds such as 4-hexyl-3-(perfluoropropyl)-1H-pyrazole and 4-hexyl-5-(perfluoropropyl)-1H-pyrazole.
| Parameter | Isomer 1 (4-Me, 3-C₂F₅) | Isomer 2 (4-Me, 5-C₂F₅) | Rationale for Difference |
| ¹H NMR | |||
| δ(C₅-H / C₃-H) (ppm) | ~7.4 - 7.6 | ~7.7 - 7.9 | C₃-H is more deshielded by the adjacent C₂F₅ group. |
| δ(4-CH₃) (ppm) | ~2.1 - 2.3 | ~2.1 - 2.3 | Minimal difference expected. |
| δ(N-H) (ppm) | ~12 - 14 (broad) | ~12 - 14 (broad) | Highly variable and broad due to exchange. |
| ¹³C NMR | |||
| δ(C₃) (ppm) | ~140 (t, ¹J_CF ≈ 35 Hz) | ~125 | C₃ is directly attached to C₂F₅. |
| δ(C₅) (ppm) | ~130 | ~145 (t, ¹J_CF ≈ 35 Hz) | C₅ is directly attached to C₂F₅. |
| δ(C₄) (ppm) | ~110 | ~112 | Minor difference expected. |
| δ(4-CH₃) (ppm) | ~10 | ~10 | Minimal difference expected. |
| δ(CF₂) (ppm) | ~118 (tq, ¹J_CF ≈ 280 Hz, ²J_CF ≈ 30 Hz) | ~118 (tq, ¹J_CF ≈ 280 Hz, ²J_CF ≈ 30 Hz) | Environment is similar. |
| δ(CF₃) (ppm) | ~117 (qt, ¹J_CF ≈ 285 Hz, ²J_CF ≈ 35 Hz) | ~117 (qt, ¹J_CF ≈ 285 Hz, ²J_CF ≈ 35 Hz) | Environment is similar. |
| ¹⁹F NMR | |||
| δ(CF₂) (ppm) | ~ -110 (q) | ~ -112 (q) | Subtle shift due to different ring position. |
| δ(CF₃) (ppm) | ~ -84 (t) | ~ -84 (t) | Minimal difference expected. |
| ³J_FF (Hz) | ~ 5-10 | ~ 5-10 | Consistent for the pentafluoroethyl group. |
| Key HMBC | ³J(4-CH₃, C₅) | ³J(4-CH₃, C₃) | Defines connectivity of the methyl group. |
| Key NOESY | Correlation between 4-CH₃ and C₅-H | Correlation between 4-CH₃ and C₃-H | Confirms spatial proximity. |
Note: Chemical shifts are approximate and can vary with solvent and concentration. Coupling constants are typical values.
II. Mass Spectrometry (MS): Unveiling Fragmentation Patterns
Electron Ionization Mass Spectrometry (EI-MS) will provide the molecular weight and characteristic fragmentation patterns that can help differentiate the isomers.
-
Molecular Ion (M⁺): Both isomers will exhibit a clear molecular ion peak corresponding to their identical molecular weight.
-
Fragmentation: The primary fragmentation pathways for pyrazoles involve the expulsion of HCN and N₂ from the molecular ion or [M-H]⁺ fragment. The pentafluoroethyl group will also undergo characteristic fragmentation.
-
Loss of CF₃: A significant fragment corresponding to the loss of a trifluoromethyl radical (·CF₃) is expected, leading to an [M - 69]⁺ ion.
-
Loss of C₂F₅: Cleavage of the C-C bond between the pyrazole ring and the pentafluoroethyl group will result in an [M - 119]⁺ ion. The relative abundance of this fragment may differ slightly between the two isomers due to potential differences in the stability of the resulting pyrazolyl cation.
-
α-cleavage: Cleavage of the C-C bond within the pentafluoroethyl group is also possible.
-
While the primary fragmentation pattern might be similar, subtle differences in the relative intensities of the fragment ions could be observed, reflecting the different substitution pattern.
III. Infrared (IR) Spectroscopy: A Confirmatory Tool
IR spectroscopy is useful for confirming the presence of key functional groups and for studying intermolecular interactions.
-
N-H Stretch: A broad absorption band in the region of 3100-3200 cm⁻¹ is characteristic of the N-H stretching vibration involved in intermolecular hydrogen bonding.[6]
-
C=N and C=C Stretching: Vibrations associated with the pyrazole ring will appear in the fingerprint region (1400-1600 cm⁻¹).[7]
-
C-F Stretching: Strong, characteristic absorption bands for the C-F bonds of the pentafluoroethyl group will be prominent in the 1100-1300 cm⁻¹ region.
While IR spectroscopy is unlikely to be the primary method for distinguishing between the two isomers, any significant differences in the fingerprint region could provide supplementary evidence.
Experimental Protocols
NMR Sample Preparation
-
Weigh approximately 5-10 mg of the pyrazole isomer mixture.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
For NOESY experiments, particularly with small molecules, it is crucial to degas the sample to remove dissolved oxygen, which can quench the NOE effect. This can be achieved by several freeze-pump-thaw cycles.[8]
NMR Data Acquisition
-
¹H NMR: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment is recommended to differentiate between CH, CH₂, and CH₃ signals.
-
¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum.
-
COSY: Use a standard gradient-selected COSY pulse sequence to establish ¹H-¹H correlations.
-
HSQC: Use a standard gradient-selected HSQC pulse sequence to determine one-bond ¹H-¹³C correlations.
-
HMBC: Use a standard gradient-selected HMBC pulse sequence, optimized for long-range couplings of approximately 8 Hz, to determine multiple-bond ¹H-¹³C correlations.
-
NOESY: For small molecules, a mixing time of 500-800 ms is typically appropriate. Acquire a 2D NOESY spectrum to identify through-space correlations.[4][5]
Mass Spectrometry
-
Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol, acetonitrile).
-
Introduce the sample into the mass spectrometer via direct infusion or through a GC or LC inlet.
-
Acquire data in Electron Ionization (EI) mode at 70 eV to induce fragmentation.
IR Spectroscopy
-
Prepare the sample as a KBr pellet or as a thin film on a salt plate (for liquids or low-melting solids).
-
Acquire the spectrum over the range of 4000-400 cm⁻¹.
Conclusion
The definitive spectroscopic identification of 4-methyl-3-(pentafluoroethyl)-1H-pyrazole and its 5-pentafluoroethyl isomer is a tractable challenge when a systematic, multi-technique approach is employed. While ¹H and ¹⁹F NMR provide initial strong indicators, the unambiguous assignment relies heavily on 2D NMR experiments. Specifically, the long-range correlations observed in an HMBC spectrum provide unequivocal proof of the connectivity of the pyrazole core. NOESY experiments offer a valuable secondary confirmation of the spatial arrangement of the substituents. Mass spectrometry and IR spectroscopy serve as important confirmatory techniques, verifying the molecular weight and the presence of key functional groups. By understanding the principles behind these techniques and carefully analyzing the resulting data, researchers can confidently elucidate the correct isomeric structure, a critical step in the advancement of their scientific endeavors.
References
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2D ¹H NMR spectra analysis of the pyrazole derivative 6 p (NOESY peaks... - ResearchGate. Available at: [Link]
-
(a) 2D NOESY H¹NMR of compounds 18a showing correlation between the... - ResearchGate. Available at: [Link]
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13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at: [Link]
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A Practical Synthetic Method for Functionalized 1-Methyl-3/5-(trifluoromethyl)-1H-pyrazoles. Available at: [Link]
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Long-range 1H,19F and 13C,19F coupling constants and molecular orbital computations as indicators of internal motion in C6H5OCF3 and its 4-fluoro derivative - ResearchGate. Available at: [Link]
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Mass Spectrometry of Heterocyclic Compounds. - DTIC. Available at: [Link]
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7.3: Two Dimensional Homonuclear NMR Spectroscopy - Chemistry LibreTexts. Available at: [Link]
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Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC. Available at: [Link]
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Dissociation of Even-Electron Ions - Divisione di Spettrometria di Massa. Available at: [Link]
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2D NMR: NOESY NMR INTERPRETATION - YouTube. Available at: [Link]
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Pharmacokinetics and molecular-level insights into 5-Methyl-3-(trifluoromethyl)-1H-pyrazole for anticancer action: Spectroscopic profiling, solvent interactions, topological analysis and ADME-QSAR predictions - PubMed. Available at: [Link]
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Mass Spectrometry of Heterocyclic Compounds. - DTIC. Available at: [Link]
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Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison - MDPI. Available at: [Link]
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2,2,2-Trifluoroethyl 5-methyl-1H-pyrazole-3-carboxylate - PMC. Available at: [Link]
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Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry - ResearchGate. Available at: [Link]
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NOE Experiments on the Bruker 400 and 500. Available at: [Link]
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Access and Modulation of Substituted Pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones - PMC. Available at: [Link]
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SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES - Connect Journals. Available at: [Link]
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5.4: NOESY Spectra - Chemistry LibreTexts. Available at: [Link]
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Resonance structures of a 3,4-substituted pyrazole showing a... - ResearchGate. Available at: [Link]
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Substituent effects and electron delocalization in five-membered N-heterocycles. Available at: [Link]
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Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC. Available at: [Link]
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Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - MDPI. Available at: [Link]
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Tracking Molecular Fragmentation in Electron–Ionization Mass Spectrometry with Ultrafast Time Resolution - PMC. Available at: [Link]
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F-F coupling constants in some perfluoroalkyl-fluroaromatic compounds | Semantic Scholar. Available at: [Link]
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Anatomy of an Ion's Fragmentation After Electron Ionization, Part II - Spectroscopy Online. Available at: [Link]
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STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES | Request PDF - ResearchGate. Available at: [Link]
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Synthesis, characterization, crystal structure and DFT studies of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1-(2,2,2-trifluoroethyl)-1H-pyrazole - Figshare. Available at: [Link]
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Synthesis, Spectroscopic Characterization, and DFT Study of (E)- N-((1-(4-fluorophenyl)-1H-pyrazol-4-yl) methylene) - Nepal Journals Online. Available at: [Link]
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A Comparative Guide to the Synthesis of 4-methyl-3-(pentafluoroethyl)-1H-pyrazole
Introduction
The pyrazole nucleus is a cornerstone in modern medicinal and agricultural chemistry, forming the core scaffold of numerous blockbuster drugs and advanced agrochemicals.[1][2] The introduction of fluorinated substituents, such as the pentafluoroethyl group (–C₂F₅), can dramatically enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making fluoroalkylated pyrazoles highly sought-after targets in drug discovery.[3][4][5] 4-methyl-3-(pentafluoroethyl)-1H-pyrazole is a prime example of this valuable structural motif. Its synthesis, however, presents unique challenges related to the introduction and manipulation of the electron-withdrawing pentafluoroethyl group and the regioselective construction of the substituted pyrazole ring.
This guide provides an in-depth comparison of the primary synthetic strategies for accessing 4-methyl-3-(pentafluoroethyl)-1H-pyrazole. We will dissect each route from a mechanistic perspective, provide detailed experimental protocols based on established literature, and offer a critical evaluation of their respective strengths and weaknesses to guide researchers in selecting the optimal pathway for their specific needs.
Retrosynthetic Analysis
A logical approach to any synthesis begins with a retrosynthetic analysis to identify key bond disconnections and strategic precursors. For 4-methyl-3-(pentafluoroethyl)-1H-pyrazole, the most common disconnections break the pyrazole ring, leading back to acyclic precursors.
Caption: Retrosynthetic analysis of the target pyrazole.
This analysis reveals two primary strategic approaches:
-
Route A: Ring Formation via Condensation: The most classical and direct approach involves the condensation of a 1,3-dicarbonyl compound (a β-diketone) with hydrazine. This is known as the Knorr pyrazole synthesis.[6][7]
-
Route B: Post-Synthesis Functionalization: An alternative strategy involves synthesizing a simpler pyrazole core and subsequently introducing the methyl group at the C4 position, often via a halogenated intermediate and a cross-coupling reaction.[1][8][9]
We will now explore these routes in detail.
Route A: The Knorr Annulation Strategy
This is arguably the most robust and widely employed method for constructing the pyrazole ring.[1][9] The strategy relies on the cyclocondensation of a β-diketone precursor with hydrazine. The primary challenge of this route is shifted to the efficient synthesis of the required β-diketone, 2-methyl-1-(pentafluoroethyl)butane-1,3-dione.
Step 1: Synthesis of the β-Diketone Precursor via Claisen Condensation
The Claisen condensation is a cornerstone of C-C bond formation for synthesizing 1,3-dicarbonyl compounds.[10][11][12] It involves the reaction of an ester with an enolizable ketone in the presence of a strong base. Here, ethyl pentafluoropropionate serves as the acylating agent and 2-butanone provides the enolate nucleophile.
Caption: Workflow for the Knorr pyrazole synthesis.
Causality and Mechanistic Insights
The choice of base is critical. Sodium hydride (NaH) or sodium ethoxide (NaOEt) are commonly used.[10][12] The base deprotonates the α-carbon of 2-butanone, forming a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the ethyl pentafluoropropionate. The strong electron-withdrawing nature of the –C₂F₅ group significantly enhances the electrophilicity of the ester carbonyl, facilitating the reaction. The subsequent loss of the ethoxide leaving group yields the β-diketone product. The reaction is typically driven to completion by the deprotonation of the product, which is more acidic than the starting ketone.
Experimental Protocol: Synthesis of 2-methyl-1-(pentafluoroethyl)butane-1,3-dione
(Adapted from general procedures for perfluoroalkyl β-diketone synthesis)[10][11]
-
Setup: To a 250 mL three-necked, round-bottomed flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add sodium hydride (NaH, 60% dispersion in mineral oil, 4.4 g, 0.11 mol).
-
Solvent: Wash the NaH with dry hexanes (3 x 20 mL) to remove the mineral oil, then add dry diethyl ether or THF (100 mL).
-
Reagent Addition: While stirring under a nitrogen atmosphere, add a solution of 2-butanone (7.2 g, 0.10 mol) in the reaction solvent (20 mL) dropwise over 30 minutes.
-
Enolate Formation: Stir the resulting suspension at room temperature for 1 hour to ensure complete enolate formation.
-
Acylation: Add a solution of ethyl pentafluoropropionate (19.2 g, 0.10 mol) in the reaction solvent (20 mL) dropwise over 30 minutes. A gentle reflux may be observed.
-
Reaction Completion: After the addition is complete, heat the mixture to a gentle reflux for 4 hours. Monitor the reaction by TLC or GC-MS.
-
Work-up: Cool the reaction mixture in an ice bath and cautiously quench by the slow addition of 1 M hydrochloric acid until the solution is acidic (pH ~2).
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation to yield the target β-diketone.
Step 2: Cyclocondensation with Hydrazine
With the β-diketone in hand, the final step is the formation of the pyrazole ring. This involves reacting the diketone with hydrazine.
Causality and Mechanistic Insights
The reaction proceeds via the initial nucleophilic attack of a hydrazine nitrogen onto one of the carbonyl carbons of the diketone, forming a hemiaminal intermediate. This is followed by dehydration to form a hydrazone. An intramolecular nucleophilic attack by the second nitrogen atom onto the remaining carbonyl group, followed by another dehydration step, closes the ring and yields the aromatic pyrazole.
A critical consideration is regioselectivity . The two carbonyl groups of the β-diketone are electronically distinct. The carbonyl adjacent to the –C₂F₅ group is more electrophilic due to the strong inductive effect. Therefore, the initial attack of hydrazine is expected to occur preferentially at this position. The subsequent cyclization then defines the final positions of the substituents.
Experimental Protocol: Synthesis of 4-methyl-3-(pentafluoroethyl)-1H-pyrazole
(Adapted from general pyrazole synthesis procedures)[1][3][13]
-
Setup: In a 100 mL round-bottomed flask equipped with a magnetic stirrer and reflux condenser, dissolve the β-diketone (0.05 mol) in ethanol or glacial acetic acid (50 mL).
-
Reagent Addition: Add hydrazine hydrate (2.5 g, 0.05 mol) dropwise to the stirred solution at room temperature.
-
Reaction: Heat the reaction mixture to reflux for 3-5 hours. The progress of the reaction can be monitored by TLC.
-
Isolation: Upon completion, cool the mixture to room temperature and reduce the solvent volume by approximately half using a rotary evaporator.
-
Precipitation: Pour the concentrated mixture into ice-cold water (100 mL). A precipitate should form. If not, the product may be extracted.
-
Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford pure 4-methyl-3-(pentafluoroethyl)-1H-pyrazole.
Route B: Post-Synthesis Functionalization
This strategy involves building the desired substitution pattern on a pre-existing pyrazole ring. A common approach is the halogenation of a pyrazole at the C4 position, followed by a palladium-catalyzed cross-coupling reaction to introduce the methyl group.[1][14]
Step 1: Synthesis of 3-(pentafluoroethyl)-1H-pyrazole
This precursor can be synthesized via the Knorr method described in Route A, but starting with a simpler β-diketone: 1-(pentafluoroethyl)butane-1,3-dione, derived from the Claisen condensation of ethyl pentafluoropropionate and acetone.
Step 2: Iodination at the C4 Position
The C4 position of the pyrazole ring is electron-rich and susceptible to electrophilic substitution. Iodination is often preferred over bromination or chlorination as the resulting C-I bond is more reactive in subsequent cross-coupling reactions.
Experimental Protocol: Synthesis of 4-Iodo-3-(pentafluoroethyl)-1H-pyrazole
(Adapted from pyrazole iodination procedures)[1][9]
-
Setup: Dissolve 3-(pentafluoroethyl)-1H-pyrazole (0.02 mol) in glacial acetic acid (40 mL) in a 100 mL flask.
-
Reagents: Add iodine (I₂, 5.6 g, 0.022 mol) and periodic acid (HIO₄, 2.0 g, 0.0088 mol) to the solution.
-
Reaction: Heat the mixture to 80 °C and stir for 6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature and pour it into a solution of sodium thiosulfate (10% w/v, 150 mL) to quench the excess iodine.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and then brine, dry over MgSO₄, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel.
Step 3: Suzuki Cross-Coupling
The Suzuki coupling is a powerful and versatile method for forming C-C bonds. Here, the 4-iodopyrazole is coupled with a methylboronic acid derivative in the presence of a palladium catalyst and a base.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
